molecular formula C13H12N2O4S B2554967 N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide CAS No. 324759-20-8

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2554967
CAS No.: 324759-20-8
M. Wt: 292.31
InChI Key: VIFFSKDGKSFBGK-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-5-nitrothiophene-2-carboxamide (CAS 324759-20-8) is a high-purity chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol. This nitrothiophene carboxamide (NTC) belongs to a novel class of antibacterial agents with a promising mechanism of action against Gram-negative bacteria. It functions as a prodrug that requires activation by specific bacterial nitroreductases, namely NfsA and NfsB, within the bacterial cell to exert its potent antibacterial effects . Its primary research value lies in its engineered ability to overcome a major challenge in antibiotic discovery: efflux pump-mediated resistance. This compound was optimized using structure-based design to reduce its binding to the AcrAB-TolC efflux pump, a key Resistance Nodulation and Division (RND) system in bacteria like E. coli . This design strategy makes it potent against wild-type and multi-drug resistant (MDR) clinical isolates, including E. coli , Shigella spp., and Salmonella spp. . Research demonstrates that NTC compounds are bactericidal in vitro and have shown efficacy in standard mouse thigh infection models, highlighting their potential for therapeutic development . This compound is intended for research purposes to further explore novel antibacterial strategies and combat multidrug-resistant infections. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-2-19-10-5-3-9(4-6-10)14-13(16)11-7-8-12(20-11)15(17)18/h3-8H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFFSKDGKSFBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of 5-Nitrothiophene-2-Carboxamide Derivatives: Mechanisms, Efficacy, and Target Deconvolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitrothiophene-2-carboxamide (5-NTC) scaffold represents a highly privileged topology in modern medicinal chemistry. Originally identified through high-throughput phenotypic screening, 5-NTC derivatives exhibit profound biological activity against a diverse array of pathogens, including Mycobacterium tuberculosis, Gram-negative ESKAPE pathogens, and kinetoplastid parasites. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic paradigms of 5-NTCs. These compounds operate primarily as prodrugs , requiring pathogen-specific bioactivation by nitroreductases. This guide details the structure-activity relationships, target deconvolution workflows, and the self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Paradigms of Bioactivation

The pharmacological efficacy of 5-NTCs is strictly dependent on the bioreduction of the C5-nitro group. Because mammalian cells largely lack the specific type I nitroreductases required to efficiently reduce this moiety, 5-NTCs achieve a high therapeutic index through pathogen-specific activation.

Mycobacterium tuberculosis: F420-Dependent NO Release

In M. tuberculosis (Mtb), 5-NTCs exhibit potent sterilizing activity against both replicating and non-replicating persistent bacilli (often modeled using the streptomycin-starved ss18b strain)[1]. The mechanism of action is analogous to bicyclic nitroimidazoles like PA-824. The prodrug is activated by the deazaflavin (F420)-dependent nitroreductase Ddn . The reduction of the nitrothiophene ring leads to the generation of reactive intermediates that ultimately decompose to release nitric oxide (NO) [2]. This intracellular NO burst non-specifically poisons respiratory cytochrome oxidases and damages macromolecular targets, causing rapid bacterial cell death regardless of the replication state[3].

Gram-Negative Pathogens: Bypassing Efflux via NfsA/NfsB

In Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Salmonella typhimurium, 5-NTC derivatives are activated by oxygen-insensitive type I nitroreductases, primarily NfsB and NfsA [4]. A historical challenge with Gram-negative targeting has been the intrinsic resistance conferred by the AcrAB-TolC efflux pump. However, structure-based rational design of the carboxamide side chain has yielded optimized 5-NTC derivatives that lose binding affinity to the AcrB transporter pocket, allowing intracellular accumulation and subsequent lethal bioactivation by NfsB[4].

Kinetoplastid Parasites: NTR1 Activation and TryR Inhibition

In Leishmania and Trypanosoma species, 5-NTCs demonstrate dual-threat potential. First, they are bioactivated by the parasite-specific type I nitroreductase NTR1 , generating toxic hydroxylamine and α,β-unsaturated nitrile intermediates that cause catastrophic oxidative stress[5]. Second, specific 5-NTC derivatives have been optimized to act as competitive inhibitors of Trypanothione Reductase (TryR) , an enzyme unique to trypanosomatids that is critical for maintaining their intracellular thiol-redox balance[6][7].

Bioactivation_Pathway Prodrug 5-NTC Prodrug Nitroreductase Pathogen Nitroreductase (Ddn / NfsB / NTR1) Prodrug->Nitroreductase Active Site Binding Intermediate Reactive Intermediates (Hydroxylamines) Nitroreductase->Intermediate Bioreduction Cofactor Cofactor Pool (F420 / FMN) Cofactor->Nitroreductase Electron Transfer NO_Release Nitric Oxide (NO) Release Intermediate->NO_Release Mtb Pathway Adducts Macromolecular Adducts Intermediate->Adducts Gram- / Parasite Pathway CellDeath Pathogen Cell Death NO_Release->CellDeath Respiratory Inhibition Adducts->CellDeath DNA/Protein Damage

Caption: Pathogen-specific bioactivation of 5-NTC prodrugs leading to cell death.

Quantitative Efficacy Data

To establish a comparative baseline, the following table summarizes the biological activity of optimized 5-NTC derivatives across different pathogenic species.

Pathogen / Cell LinePrimary Target / ActivatorRepresentative Potency (MIC / IC₅₀)Resistance Mechanism
Mycobacterium tuberculosis (H37Rv)Ddn (Activation)0.1 - 1.5 µg/mLddn or fgd1 (F420) mutations
Escherichia coli (WT)NfsB / NfsA (Activation)0.5 - 4.0 µg/mLnfsB knockout
Leishmania donovaniNTR1 (Activation)1.0 - 5.0 µMNTR1 downregulation
Trypanosoma bruceiTryR (Inhibition)~2.5 µMTryR active site mutation
Mammalian HepG2 (Tox Control)N/A> 50 µMN/A (High Selectivity Index)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every experimental choice is grounded in causality to prevent false positives in drug development.

Protocol 1: Target Deconvolution via Resistant Mutant Generation

To definitively prove that a 5-NTC derivative is a prodrug activated by a specific nitroreductase, one must isolate resistant mutants and perform genetic complementation[4].

Rationale: Plating at high multiples of the Minimum Inhibitory Concentration (MIC) suppresses first-step, low-level resistance background noise (e.g., porin downregulation), isolating true target-level mutations.

  • Mutant Selection: Plate ~10⁹ CFU of wild-type (WT) E. coli or M. tuberculosis on agar containing the 5-NTC derivative at 4x, 8x, and 16x MIC.

  • Isolation & Phenotyping: Pick surviving colonies after appropriate incubation (24h for E. coli, 3-4 weeks for Mtb). Re-streak on drug-free agar, then perform a standard broth microdilution MIC assay to confirm stable resistance.

  • Whole Genome Sequencing (WGS): Extract genomic DNA and perform WGS. Map reads against the WT reference genome to identify Single Nucleotide Polymorphisms (SNPs) or indels. Expected outcome: Mutations in nfsB (E. coli) or ddn/fgd1 (Mtb).

  • Self-Validation Checkpoint (Genetic Complementation):

    • Clone the WT allele of the mutated gene (e.g., WT nfsB) into a broad-host-range expression plasmid.

    • Transform the resistant mutant strain with this plasmid.

    • Causality Proof: If the mutation was responsible for resistance, introducing the WT gene must restore susceptibility (MIC returns to WT levels). If it does not, the identified mutation is correlative, not causative.

Mutant_Workflow S1 1. Plate WT + 5-NTC S2 2. Isolate Mutants S1->S2 S3 3. WGS Analysis S2->S3 S4 4. Identify Target Gene S3->S4 S5 5. Plasmid Complementation S4->S5 S6 6. Restore Sensitivity S5->S6

Caption: Target deconvolution workflow via resistant mutant generation and complementation.

Protocol 2: Quantification of Nitric Oxide (NO) Release (Griess Assay)

For Mtb-targeting 5-NTCs, verifying NO release upon Ddn activation is critical[2].

Rationale: NO is highly volatile. However, it rapidly oxidizes to nitrite (NO₂⁻) in aqueous solutions. The Griess reagent relies on a diazotization reaction where sulfanilamide is converted to a diazonium salt by nitrite, which then couples with N-(1-naphthyl)ethylenediamine to form a stable azo dye measurable at 540 nm.

  • Reaction Setup: In a 96-well plate, combine:

    • 10 µM recombinant purified Ddn enzyme.

    • 10 µM F420 cofactor.

    • An F420-recycling system (e.g., F420-dependent glucose-6-phosphate dehydrogenase [FGD] + 5 mM glucose-6-phosphate).

    • 50 µM of the 5-NTC compound.

  • Incubation: Incubate the mixture at 37°C for 2 hours in a physiological buffer (pH 7.4).

  • Self-Validation Checkpoint (Controls): Run parallel reactions omitting (a) the Ddn enzyme, and (b) the F420 cofactor. These must yield zero NO production, proving the reaction is strictly enzymatic and cofactor-dependent.

  • Detection: Add an equal volume of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes at room temperature in the dark.

  • Quantification: Read absorbance at 540 nm using a microplate reader. Interpolate nitrite concentrations using a standard curve generated from known concentrations of sodium nitrite (NaNO₂).

Conclusion

The 5-nitrothiophene-2-carboxamide class represents a highly versatile chemical chassis. By leveraging the specific nitroreductase profiles of target pathogens—whether Ddn in M. tuberculosis, NfsB in Gram-negative bacteria, or NTR1/TryR in kinetoplastids—researchers can fine-tune the carboxamide side chain to optimize cellular penetration and target affinity while maintaining a pristine safety profile in mammalian hosts.

References

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals Source: ASM Journals URL:[Link]

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides Source: Durham E-Theses URL:[Link]

  • Targeting Trypanothione Metabolism in Trypanosomatids - MDPI Source: MDPI URL:[Link]

  • 7NVP: Trypanothione reductase from Trypanosoma brucei in complex with N-{4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide Source: RCSB PDB URL:[Link]

Sources

toxicity profile and safety data for nitrothiophene carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

From Mutagenic Risks to Optimized Lead Candidates

Executive Summary

Nitrothiophene carboxamides represent a high-potential chemical class in the development of novel antimicrobials, particularly for tuberculosis (M. tuberculosis) and leishmaniasis. Their mechanism of action—prodrug activation via nitroreduction—offers high potency but carries inherent toxicological risks, specifically genotoxicity and hERG channel inhibition.

This guide provides a technical roadmap for dissecting the toxicity profile of these compounds. It moves beyond generic safety data to focus on the structural determinants of toxicity, offering researchers a validated pathway to distinguish between pan-assay interference compounds (PAINS) and viable clinical candidates.

Structural Basis of Toxicity: The Nitroreductase Pathway

The pharmacological potency of nitrothiophene carboxamides relies on the 5-nitrothiophene moiety. This group acts as a "warhead," requiring bioactivation. Understanding the divergence between bacterial/parasitic activation and mammalian metabolism is the key to safety optimization.

Mechanism of Bioactivation vs. Toxicity

In target pathogens (e.g., M. tb or Leishmania), Type I nitroreductases (oxygen-insensitive) reduce the nitro group to reactive intermediates. In mammalian cells, Type II nitroreductases (oxygen-sensitive) generate a futile redox cycle, producing superoxide anions (


) without fully reducing the drug, leading to oxidative stress rather than therapeutic efficacy.

Key Toxic Metabolites:

  • Nitroso (

    
    ):  Highly electrophilic; capable of protein adduct formation.
    
  • Hydroxylamine (

    
    ):  The primary mutagenic culprit, capable of direct DNA intercalation.
    
  • Open-Chain Nitriles: Unique to thiophenes, ring-opening events can generate reactive

    
    -unsaturated nitriles.
    
Pathway Visualization

The following diagram illustrates the bifurcation between therapeutic activation and mammalian toxicity.

Nitrothiophene_Metabolism Parent Parent Nitrothiophene Carboxamide Type1_NTR Type I NTR (Bacteria/Parasite) Parent->Type1_NTR 2e- reduction Type2_NTR Type II NTR (Mammalian/Hepatic) Parent->Type2_NTR 1e- reduction Nitroso Nitroso Intermediate (Electrophilic) Type1_NTR->Nitroso Type2_NTR->Parent Futile Cycle ROS Superoxide Anions (Oxidative Stress) Type2_NTR->ROS O2 -> O2- Hydroxylamine Hydroxylamine (Mutagenic) Nitroso->Hydroxylamine Amine Amino-Thiophene (Inactive/Excreted) Hydroxylamine->Amine Detoxification RingOpen Ring Opening (Reactive Nitriles) Hydroxylamine->RingOpen Thiophene Specific DNA_Adduct DNA Adducts (Genotoxicity) Hydroxylamine->DNA_Adduct Covalent Binding

Figure 1: Differential metabolism of nitrothiophenes. The Type II futile cycle in mammals drives oxidative stress, while Type I reduction in pathogens leads to reactive intermediates.

Genotoxicity: The Ames Hurdle

The presence of a nitro group often triggers a "structural alert" for mutagenicity. However, not all nitrothiophenes are mutagens. The safety profile depends heavily on the carboxamide side chain .

Structure-Activity Relationship (SAR) for Safety
  • Steric Bulk: Bulky substituents on the carboxamide nitrogen can hinder the approach of mammalian nitroreductases, reducing the formation of the mutagenic hydroxylamine in host cells.

  • Electronic Effects: Electron-withdrawing groups on the side chain can stabilize the nitro group, making it less susceptible to reduction by mammalian enzymes while retaining susceptibility to the lower-redox-potential bacterial enzymes.

Data Interpretation

When analyzing Ames test data for this class, distinguish between:

  • TA98 (Frameshift): Often positive for planar nitroaromatics that intercalate.

  • TA100 (Base-pair substitution): Indicates direct alkylation by reactive intermediates.

Compound ClassAmes Result (TA98/TA100)Mammalian Genotoxicity (Micronucleus)Interpretation
Simple 5-Nitrothiophenes Strongly Positive (+S9)PositiveHigh Risk (Mutagenic)
Bulky Amide Derivatives Weakly Positive / NegativeNegativeOptimized (Steric hindrance)
Morpholine-Linked NegativeNegativePreferred Lead Candidates

Cardiotoxicity: hERG Channel Inhibition[1][2]

Nitrothiophene carboxamides are often lipophilic to penetrate the mycobacterial cell wall. This lipophilicity correlates strongly with hERG channel blockade, a proxy for QT interval prolongation and arrhythmia.

The Lipophilicity Trap

High LogP (>3.5) compounds in this class frequently show


 against hERG.
  • Mitigation Strategy: Introduce polar heterocycles (e.g., morpholine, piperazine) or solubilizing tails to lower LogP below 3.0 without sacrificing cell wall permeability.

Validated Experimental Protocols

To generate a robust safety dataset, the following protocols must be executed. These are designed to be self-validating with strict controls.

Protocol A: Modified Ames Test (Nitro-Specific)

Standard Ames tests may yield false positives due to excessive nitroreduction by S9 fractions. This modified protocol controls for oxidative stress.

  • Strains: S. typhimurium TA98, TA100, and TA98NR (nitroreductase-deficient).

    • Validation: If TA98 is positive but TA98NR is negative, mutagenicity is strictly nitro-driven.

  • S9 Fraction: Use Rat Liver S9 (induced with Aroclor 1254).

  • Dosing: 5-point dose-response (up to 5000

    
     g/plate ).
    
  • Control: 4-Nitroquinoline-1-oxide (4-NQO) as positive control.

Protocol B: In Vitro Cytotoxicity & Selectivity Index (SI)
  • Cell Lines: HepG2 (Hepatocellular carcinoma) and Vero (Kidney epithelial).

  • Reagent: MTT or Resazurin (Alamar Blue).

  • Procedure:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h.

    • Add test compound (serial dilution 100

      
      M to 0.1 
      
      
      
      M).
    • Incubate 48h (critical: nitro-toxicity is time-dependent).

    • Read absorbance/fluorescence.

  • Calculation:

    
    .
    
    • Target: SI > 10 is acceptable; SI > 50 is ideal.

Protocol C: Microsomal Stability (Metabolic Clearance)
  • System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).[1]

  • Concentration: 1

    
    M test compound (to ensure first-order kinetics).
    
  • Cofactor: NADPH (initiation).

  • Sampling: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Acceptance Criteria:

    
     min in HLM.
    

Integrated Safety Screening Workflow

The following Graphviz diagram outlines the logical flow for screening nitrothiophene candidates, prioritizing "fail-early" criteria.

Safety_Workflow Synthesis Candidate Synthesis (Nitrothiophene Core) InSilico In Silico Filter (LogP < 3.5, PAINS check) Synthesis->InSilico Ames Ames Test (TA98/TA100 +/- S9) InSilico->Ames Ames_Decision Mutagenic? Ames->Ames_Decision Cytotox Cytotoxicity (HepG2) Determine Selectivity Index Ames_Decision->Cytotox No Discard Discard / Redesign Ames_Decision->Discard Yes SI_Decision SI > 10? Cytotox->SI_Decision hERG hERG Patch Clamp (Cardiotoxicity) SI_Decision->hERG Yes SI_Decision->Discard No hERG_Decision IC50 > 10uM? hERG->hERG_Decision InVivo In Vivo MTD (Mouse Model) hERG_Decision->InVivo Yes hERG_Decision->Discard No

Figure 2: "Fail-Early" Screening Cascade. Candidates must pass mutagenicity and cytotoxicity thresholds before expensive hERG or in vivo testing.

References

  • Patterson, S., et al. (2021). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. Available at: [Link]

  • Zhang, X., et al. (2019).[1] In vitro metabolism and metabolic stability assessment of carboxamide derivatives. Drug Testing and Analysis.[2][3][4][5][6] Available at: [Link]

  • Morley, J. O., & Matthews, T. P. (2006).[7] Structure-activity relationships in nitrothiophenes.[7][8] Bioorganic & Medicinal Chemistry.[2][9][7] Available at: [Link]

  • Gao, W., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports. Available at: [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). ICH. Available at: [Link]

Sources

Predictive and Experimental Solubility Profiling of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitrothiophene-2-carboxamide (5N2C) chemical class has garnered significant attention in drug discovery due to its potent antileishmanial[1] and narrow-spectrum antibacterial properties[2]. Furthermore, similar chloro-nitro-arene and nitrothiophene derivatives have been explored as covalent inverse-agonists for oncology targets like PPARγ[3]. However, translating these in vitro hits into viable clinical candidates is severely bottlenecked by their notoriously poor aqueous solubility and limited bioavailability[1].

As an Application Scientist navigating the hit-to-lead optimization phase, understanding the physicochemical causality behind this insolubility is paramount. This whitepaper provides a rigorous, self-validating framework for predicting, measuring, and ultimately overcoming the solubility limitations of a representative pipeline compound: N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide .

Physicochemical Causality: The "Brick Dust" Paradigm

To solve a solubility problem, we must first diagnose its structural root cause. Molecules generally suffer from poor aqueous solubility for one of two reasons: extreme lipophilicity (the "grease ball" paradigm) or excessively high crystal lattice energy (the "brick dust" paradigm).

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide is definitively a "brick dust" molecule. The causality of its insolubility is driven by three structural features:

  • Planarity and

    
     Stacking:  The carboxamide linker possesses partial double-bond character, enforcing a rigid, planar conformation between the 5-nitrothiophene ring and the 4-ethoxyphenyl moiety. This planarity allows the molecules to pack tightly in a crystalline lattice.
    
  • Intermolecular Hydrogen Bonding: The secondary amide acts as both a potent hydrogen bond donor (N-H) and acceptor (C=O), creating robust, repeating intermolecular networks in the solid state.

  • Polarizability vs. Hydration: While the nitro group is highly polar, its electron-withdrawing nature reduces the basicity of the adjacent structures. Instead of favorably interacting with water, the highly polarizable nitro group engages in strong dipole-dipole interactions with neighboring drug molecules, further raising the melting point (

    
    ).
    

Because the enthalpy of fusion (


) required to disrupt this crystal lattice is exceptionally high, the compound resists dissolution in aqueous media, even though its lipophilicity (LogP) is only moderate.

In Silico Predictive Modeling

Before committing to bench-level assays, we utilize computational models to define the expected concentration ranges. The General Solubility Equation (GSE) provides a highly reliable first-pass estimate by accounting for both lipophilicity (LogP) and crystal lattice energy (approximated by


).

The General Solubility Equation (GSE):



Table 1: Predicted Physicochemical Parameters
ParameterPredicted ValueCausality / Implication
Molecular Weight (MW) 292.31 g/mol Favorable for oral absorption (Lipinski compliant).
LogP (Consensus) ~3.10Moderate lipophilicity; not the primary driver of insolubility.
Melting Point (

)
~195 °CHigh lattice energy due to planar amide and

stacking.
Predicted LogS (GSE) -4.30Indicates poor aqueous solubility.
Predicted Solubility (S) ~50.1

M
Often an overestimation; empirical 5N2C data suggests <20

M[1].

Note: In silico models often overestimate the solubility of highly polarizable nitroaromatics[3]. Therefore, experimental validation is strictly required.

G A N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide B In Silico Prediction (ALOGPS, SwissADME, GSE) A->B C Kinetic Solubility Assay (Nephelometry, 1% DMSO) B->C Defines Concentration Range D Thermodynamic Solubility Assay (Shake-Flask, HPLC-UV) B->D Defines Buffer Selection E Data Synthesis & Formulation Strategy C->E D->E

Figure 1: End-to-end workflow for solubility prediction and experimental validation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our data, we employ a two-tiered experimental approach. Kinetic solubility mimics the conditions of biological screening assays (where compounds are diluted from DMSO), while thermodynamic solubility determines the true equilibrium state of the crystalline solid.

Kinetic Solubility (Nephelometry)

Purpose: To determine the precipitation point of the compound when spiked from a 10 mM DMSO stock into an aqueous buffer. Methodology:

  • Dispense 10 mM DMSO stock of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide into a 96-well plate.

  • Perform a serial dilution in DMSO to create a concentration gradient.

  • Transfer aliquots into Phosphate Buffered Saline (PBS, pH 7.4) such that the final DMSO concentration is exactly 1.0% v/v.

  • Incubate at 25°C for 2 hours.

  • Measure light scattering using a laser nephelometer. The concentration at which scattering significantly deviates from the baseline is recorded as the kinetic solubility limit.

Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the maximum concentration of the lowest-energy crystalline form in an aqueous medium. Self-Validating Mechanism: We sample at both 24 and 48 hours. If the concentration variance (


) between these time points is 

, we definitively confirm that true thermodynamic equilibrium has been reached, ruling out transient supersaturation.

Methodology:

  • Solid Addition: Add 2.0 mg of crystalline N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide to a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4). Ensure visible solid remains (indicating a saturated system).

  • Incubation: Seal the vial and incubate in a thermoshaker at 37°C and 200 rpm.

  • Sampling & Phase Separation: At

    
    h and 
    
    
    
    h, extract a 200
    
    
    L aliquot. Centrifuge at 15,000 rpm for 15 minutes to pellet undissolved solid.
  • Quantification: Dilute the supernatant 1:1 with acetonitrile (to prevent precipitation) and quantify the dissolved compound via HPLC-UV against a known calibration curve.

  • Solid State Verification: Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD) to ensure the crystal form has not converted to a hydrate during the assay.

G Step1 Solid Compound Addition Step2 Buffer Addition (pH 7.4 PBS) Step1->Step2 Step3 Incubation (48h, 37°C, 200 rpm) Step2->Step3 Step4 Phase Separation (Ultracentrifugation) Step3->Step4 Step5 Supernatant Extraction Step4->Step5 Step6 HPLC-UV/MS Quantification Step5->Step6

Figure 2: Self-validating thermodynamic solubility shake-flask protocol.

Formulation & Structural Optimization Strategies

Given that empirical thermodynamic solubility for the 5N2C series frequently hovers around 10–20


M[1], formulation alone (e.g., lipid-based delivery systems or amorphous solid dispersions) may be insufficient for achieving high systemic exposure.

Structural Optimization: To fundamentally disrupt the "brick dust" lattice, structural modifications are required. As demonstrated in recent structure-activity relationship (SAR) campaigns, introducing an


-hybridized basic nitrogen—such as appending a morpholine ring to the phenyl moiety—can drastically reduce the melting point by breaking molecular planarity. Furthermore, at physiological pH, the basic amine becomes protonated, exponentially increasing aqueous solubility while retaining the necessary target engagement for antileishmanial or antibacterial efficacy[1][2].

References

  • Lyne, V. J. (2022). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses. [Link]

  • Orsi, D. L., et al. (2022). Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. PubMed. [Link]

  • Hameed, S. P., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed. [Link]

Sources

Methodological & Application

synthesis protocol for N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol: N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Scientific Context & Therapeutic Relevance

The 5-nitrothiophene-2-carboxamide scaffold is a highly privileged pharmacophore in modern antimicrobial and antiparasitic drug discovery. Compounds harboring this moiety have demonstrated profound efficacy against multi-drug resistant Gram-negative bacteria and neglected tropical disease vectors[1][2].

Mechanistically, these molecules often function as targeted prodrugs. In bacterial systems, they are actively reduced by specific bacterial nitroreductases (such as NfsA and NfsB in E. coli) into highly reactive hydroxylamine intermediates[1]. This targeted activation bypasses common resistance mechanisms, such as the AcrAB-TolC efflux pump, leading to potent bactericidal activity[1]. Similarly, in trypanosomatids, derivatives of 5-nitrothiophene-2-carboxamide have been identified as potent inhibitors of trypanothione reductase, a critical enzyme for parasite survival and oxidative stress management[2].

The specific derivative synthesized in this protocol, N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide , incorporates an electron-donating ethoxy group on the aniline ring. This substitution enhances the nucleophilicity of the precursor amine during synthesis and optimizes the lipophilicity (LogP) of the final molecule, which is critical for cellular penetration.

MOA Prodrug Nitrothiophene Carboxamide (Inactive Prodrug) Nitroreductase Bacterial Nitroreductase (e.g., NfsA / NfsB) Prodrug->Nitroreductase Cell Penetration Intermediate Hydroxylamine Intermediate (Highly Reactive) Nitroreductase->Intermediate Enzymatic Reduction Target Intracellular Biomolecules (DNA / Proteins) Intermediate->Target Covalent Adduction Outcome Bactericidal / Trypanocidal Cell Death Target->Outcome Target Inactivation

Fig 1: Prodrug activation pathway of nitrothiophene carboxamides via bacterial nitroreductases.

Synthetic Strategy & Causality

The synthesis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide relies on an amide coupling between 5-nitrothiophene-2-carboxylic acid and 4-ethoxyaniline .

Causality of Reagent Selection:

  • Why HATU? The 5-nitro group is strongly electron-withdrawing, which deactivates the thiophene ring and makes the carboxylic acid susceptible to degradation or decarboxylation under harsh conditions (e.g., refluxing thionyl chloride). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for rapid, mild coupling at room temperature. It forms a highly reactive HOAt ester intermediate, which is stabilized by an internal hydrogen bond that accelerates nucleophilic attack.

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base. Its steric bulk prevents it from reacting with the activated HOAt ester, while its basicity is sufficient to deprotonate the carboxylic acid and neutralize any acidic byproducts, driving the reaction forward.

  • Why DMF? Dimethylformamide is a highly polar aprotic solvent that readily dissolves the rigid, planar nitrothiophene starting materials and stabilizes the polar transition states of the coupling reaction.

SynthesisWorkflow Acid 5-Nitrothiophene- 2-carboxylic acid Reagents HATU, DIPEA DMF, 25°C Acid->Reagents Amine 4-Ethoxyaniline Amine->Reagents Product N-(4-ethoxyphenyl)-5- nitrothiophene-2-carboxamide Reagents->Product Amide Coupling

Fig 2: Amide coupling synthesis workflow for N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide.

Experimental Protocol

Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsMass/VolFunction
5-Nitrothiophene-2-carboxylic acid173.141.0173 mgElectrophile
4-Ethoxyaniline137.181.05144 mgNucleophile
HATU380.231.1418 mgCoupling Agent
DIPEA129.242.5435 µLBase
DMF (Anhydrous)73.09Solvent5.0 mLSolvent
Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Add 5-nitrothiophene-2-carboxylic acid (173 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) to the flask.

  • Inject anhydrous DMF (5.0 mL) and stir until the solids are fully dissolved.

  • Add DIPEA (435 µL, 2.5 mmol) dropwise over 2 minutes.

    • Self-Validation Checkpoint: The solution will typically undergo a distinct color shift (yellow to deep orange/brown) within 10–15 minutes, indicating the successful formation of the active HOAt ester.

Step 2: Amide Coupling 5. After 15 minutes of activation, add 4-ethoxyaniline (144 mg, 1.05 mmol) to the reaction mixture in one portion. 6. Stir the reaction at room temperature (25°C) for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active starting acid and the amine (which can be visualized with ninhydrin) confirms reaction completion.

Step 3: Workup and Isolation 7. Quenching: Pour the reaction mixture slowly into 50 mL of vigorously stirred, ice-cold distilled water. The hydrophobic product will precipitate out of the aqueous DMF solution. 8. Extraction (Alternative to direct filtration for higher purity): Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). 9. Sequential Washing Logic:

  • Wash the combined organic layers with distilled water (3 × 20 mL) to remove residual DMF.

  • Wash with 1M HCl (aq) (20 mL) to protonate and remove any unreacted 4-ethoxyaniline and DIPEA.

  • Wash with saturated NaHCO₃ (aq) (20 mL) to deprotonate and remove any unreacted 5-nitrothiophene-2-carboxylic acid and acidic HATU byproducts.

  • Wash with brine (20 mL) to remove bulk water from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

Step 4: Purification 11. Purify the crude solid via recrystallization from hot ethanol, or by flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes). 12. Dry the purified product under high vacuum overnight.

Analytical Validation Data

To ensure the trustworthiness of the synthesized compound, verify the structure against the following expected analytical markers:

TechniqueExpected Signal / MarkerDiagnostic Significance
¹H NMR (DMSO-d₆) ~10.5 ppm (s, 1H)Amide NH proton; definitive proof of successful coupling.
¹H NMR (DMSO-d₆) 8.1 - 7.9 ppm (d, 2H)Thiophene ring protons; confirms structural integrity of the core.
¹H NMR (DMSO-d₆) ~4.0 ppm (q, 2H), ~1.3 ppm (t, 3H)Ethoxy group (-OCH₂CH₃) splitting pattern; validates amine incorporation.
LC-MS (ESI+) m/z[M+H]⁺ ≈ 293.06Confirms the exact mass of the target molecule (C₁₃H₁₂N₂O₄S).
TLC (Hexanes:EtOAc 1:1) R_f ≈ 0.4 - 0.5Assesses final purity and absence of starting materials.

References

  • Hameed, P.S., Bharatham, N., Katagihallimath, N. et al. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports 8, 7263 (2018). URL:[Link]

  • Turcano, L., et al. Targeting Trypanothione Metabolism in Trypanosomatids. MDPI Pharmaceuticals 17(5), 606 (2024). URL:[Link]

Sources

HPLC method development for N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the systematic development and validation of a Reversed-Phase HPLC (RP-HPLC) method for the analysis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide (referred to herein as NTC-Et ). This compound belongs to a class of nitrothiophene carboxamides often investigated for antibacterial and antiproliferative properties.

Unlike generic protocols, this guide employs a Quality by Design (QbD) approach, prioritizing the separation of the target analyte from its specific synthetic precursors: 5-nitrothiophene-2-carboxylic acid (Starting Material A) and 4-ethoxyaniline (Starting Material B).[1] The method is optimized for stability-indicating capabilities, ensuring robustness in drug discovery and early-phase development environments.[1]

Physicochemical Profiling & Pre-Formulation

Before method development, the physicochemical properties of NTC-Et must be understood to select the correct stationary and mobile phases.

PropertyValue (Estimated/Derived)Chromatographic Implication
Structure Nitrothiophene core linked to an ethoxyphenyl ring via an amide bond.[1]High hydrophobicity; requires high organic strength for elution.
LogP ~2.5 – 3.2Retentive on C18 columns.[1]
pKa Amide: Neutral.[1] Nitro: Neutral.Analyte is non-ionizable in the working pH range (2–8).
UV

~280 nm (Amide/Aromatic) & ~320 nm (Nitro conjugation).Dual-wavelength detection recommended (254 nm for impurities, 300 nm for analyte).[1]
Solubility Poor in water; Soluble in DMSO, ACN, MeOH.[1]Diluent must contain >50% Organic solvent to prevent precipitation.

Method Development Strategy (The "Why")

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected as the primary stationary phase. The nitrothiophene moiety provides significant


-

interaction potential.[1]
  • Recommendation: End-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).[1]

  • Rationale: End-capping reduces silanol activity, which is critical to prevent tailing of the amine impurity (4-ethoxyaniline).[1]

Mobile Phase & pH Control

The separation challenge lies in the impurities:

  • 5-nitrothiophene-2-carboxylic acid (Acidic): At neutral pH, this exists as a carboxylate anion, eluting near the void volume (

    
    ).[1]
    
  • 4-ethoxyaniline (Basic): At neutral pH, this may cause peak tailing due to silanol interactions.[1]

Decision: Use an Acidic Mobile Phase (pH 3.0 ± 0.2) .

  • Effect on Acid Impurity: Suppresses ionization (keeps it in R-COOH form), increasing retention and separating it from the solvent front.[1]

  • Effect on Amine Impurity: Keeps it protonated (

    
    ), improving solubility and peak shape, though it will elute earlier than the neutral product.[1]
    
Method Development Workflow Diagram

MethodDevelopment Start Start: NTC-Et Structure Analysis Solubility Solubility Check (DMSO/ACN) Start->Solubility ColumnSelect Column Screening (C18 vs Phenyl-Hexyl) Solubility->ColumnSelect MobilePhase Mobile Phase Selection (pH 3.0 Phosphate vs Formate) ColumnSelect->MobilePhase Retain C18 GradientOpt Gradient Optimization (10% -> 90% B) MobilePhase->GradientOpt Resolution > 2.0 Validation Validation (ICH Q2) Specificity, Linearity, Accuracy GradientOpt->Validation

Figure 1: Step-by-step QbD workflow for developing the NTC-Et HPLC method.

Optimized Experimental Protocol

This protocol is the "Gold Standard" resulting from the strategy above. It is designed to be robust and transferable.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Phenomenex Gemini C18-NX or Waters XBridge C18 (150 x 4.6 mm, 5 µm)
Column Temp 35°C (Controls viscosity and retention reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 300 nm (Quantification); 254 nm (Impurity profiling)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Orthophosphoric Acid (

)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold (elute polar impurities)
15.01090Linear ramp to elute NTC-Et
20.01090Wash step
20.19010Return to initial
25.09010Re-equilibration
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Crucial: Do not use 100% water as the compound will precipitate.[1]

  • Stock Solution: Weigh 10 mg NTC-Et into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, dilute to volume with water (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

Impurity Fate Mapping & Specificity

To ensure the method is specific, we must verify the separation of the analyte from its synthesis precursors.

Synthesis Pathway & Impurity Logic

ImpurityFate Acid Impurity A: 5-nitrothiophene-2-carboxylic acid (Acidic, Polar, RT ~3-4 min) Reaction Coupling (HATU/DCC) Acid->Reaction Amine Impurity B: 4-ethoxyaniline (Basic, RT ~5-7 min) Amine->Reaction Product Target Analyte: NTC-Et (Neutral, Hydrophobic, RT ~12-14 min) Reaction->Product Synthesis

Figure 2: Chemical synthesis pathway illustrating the origin of likely impurities and their predicted elution behavior.

System Suitability Criteria

Before running samples, inject a "Resolution Solution" containing the Analyte + Impurity A + Impurity B.

  • Resolution (

    
    ):  > 2.0 between Impurity B and NTC-Et.
    
  • Tailing Factor (

    
    ):  < 1.5 for NTC-Et peak.[1]
    
  • Precision: %RSD of peak area < 2.0% (n=6 injections).

Validation Parameters (ICH Q2 R1)

ParameterAcceptance CriteriaMethodology
Specificity No interference at retention time of NTC-Et from blank or impurities.Inject Blank, Placebo, Impurity A, Impurity B, and NTC-Et individually.[1]
Linearity

5 levels from 50% to 150% of target concentration (e.g., 25–75 µg/mL).
Accuracy 98.0% – 102.0% RecoverySpike recovery at 80%, 100%, and 120% levels.[1]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution of the standard.
Robustness System suitability passesDeliberate variations: Flow (±0.1 mL/min), pH (±0.2), Temp (±5°C).

Troubleshooting Guide

  • Problem: Split peak for NTC-Et.

    • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

    • Solution: Match the sample diluent to the initial mobile phase (50:50 ACN:Water or weaker).

  • Problem: Drifting Baseline.

    • Cause: Nitro-compounds can be sensitive to temperature; or "Ghost peaks" from contaminated aqueous phase.[1]

    • Solution: Use a column oven (35°C) and fresh HPLC-grade water.

  • Problem: Tailing of Impurity B (Amine).

    • Cause: Secondary silanol interactions.[1]

    • Solution: Ensure pH is low (3.0) or add 10mM Triethylamine (TEA) to the buffer as a silanol blocker (only if necessary).

References

  • Shahul Hameed P., et al. "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy."[2] Scientific Reports, vol. 8, no. 1, 2018.[1][2][3] Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.[1] (Foundational text for Gradient/pH logic).

  • PubChem. "N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide (Analog Data)." National Library of Medicine. Link

Sources

Application Note: Purification Strategies for 5-Nitrothiophene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Nitrothiophene-2-carboxamide derivatives are critical scaffolds in medicinal chemistry, exhibiting potent activity as antitubercular, antileishmanial, and antibacterial agents. However, the purification of these compounds presents a unique set of challenges driven by their electronic and physical properties.

The 5-nitrothiophene core is highly electron-deficient. When coupled with a carboxamide moiety, the resulting molecule often exhibits:

  • Poor Solubility: High crystallinity and strong intermolecular hydrogen bonding lead to poor solubility in non-polar solvents (hexanes) and only moderate solubility in standard organic solvents (DCM, EtOAc).

  • Adsorption Issues: The amide group can act as a hydrogen bond donor/acceptor, causing severe "tailing" on silica gel.

  • Thermal Sensitivity: While generally stable, the nitro group introduces a risk of decomposition or energetic instability at high temperatures, limiting aggressive distillation techniques.

This guide provides a validated decision matrix and detailed protocols to overcome these hurdles, ensuring >95% purity for biological assays.

Safety Advisory: Nitro Compounds

  • Energetic Potential: Nitro-functionalized heterocycles can be energetic. Never heat these compounds to dryness in a rotary evaporator bath >50°C.

  • Toxicity: Many nitrothiophenes are mutagenic (Ames positive). Double-glove (Nitrile) and work strictly within a fume hood.

Pre-Purification Assessment & Decision Matrix

Before selecting a method, perform a solubility profile.[1] Dissolve 1 mg of crude material in 1 mL of the following solvents:

  • Dichloromethane (DCM): If soluble, Flash Chromatography (Method B) is viable.

  • Hot Ethanol/Ethyl Acetate: If soluble only when hot, Recrystallization (Method A) is preferred.

  • DMSO/DMF: If soluble only here, Reverse-Phase methods or aggressive antisolvent crystallization are required.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Oil / Gummy Residue CheckState->Oil Amorphous SolubilityTest Solubility Test (Hot EtOH or EtOAc) Solid->SolubilityTest MethodC METHOD C: Acid/Base Wash (Pre-treatment) Oil->MethodC SolubleHot Soluble (Hot) Insoluble (Cold) SolubilityTest->SolubleHot Insoluble Insoluble or Highly Soluble (Cold) SolubilityTest->Insoluble MethodA METHOD A: Recrystallization (Solvent Pair) SolubleHot->MethodA MethodB METHOD B: Flash Chromatography (Solid Load) Insoluble->MethodB MethodA->MethodB If Purity < 95% MethodC->MethodB Post-Workup

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and solubility.

Method A: Solvent-Pair Recrystallization (The Gold Standard)

For solid derivatives, this method offers the highest scalability and purity. It relies on the steep solubility curve of nitrothiophenes in ethanol or ethyl acetate.

Reagents
  • Solvent A (Good Solvent): Ethanol (absolute) or Ethyl Acetate.

  • Solvent B (Anti-Solvent): Water (if using EtOH) or Heptane (if using EtOAc).

Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Solvent A required to dissolve the solid at near-boiling temperature (e.g., 70°C for EtOH).

    • Tip: If the solution is dark/black, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation Point: While keeping the solution hot, add Solvent B dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough Solvent A (dropwise) to clear the solution again.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (insulate the flask with a paper towel to slow cooling).

    • Mechanism:[2][3][4] Rapid cooling traps impurities. Slow cooling grows pure crystal lattices.[5]

  • Final Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[5] Wash the cake with cold Solvent B.

  • Drying: Dry in a vacuum oven at 40°C overnight.

Method B: Flash Column Chromatography (For Complex Mixtures)

If the compound is an oil or fails recrystallization, flash chromatography is necessary.

Critical Challenge: Nitro-thiophene carboxamides often precipitate inside the column if loaded in a liquid (e.g., DCM), blocking the flow. Solution: Use the Solid Loading technique.

Stationary Phase & Mobile Phase[1]
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase:

    • System 1: Hexanes / Ethyl Acetate (Standard).[1][4]

    • System 2: DCM / Methanol (For polar derivatives).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Reasoning: Silica is slightly acidic. The amide nitrogen can interact with silanols, causing peak tailing. TEA blocks these sites.

Protocol
  • Solid Load Preparation:

    • Dissolve crude material in a volatile solvent (DCM or Acetone).

    • Add silica gel (ratio 1:2 crude:silica by weight).

    • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Column Packing: Pack the column with fresh silica. Carefully pour the "solid load" powder onto the top of the bed. Add a layer of sand to protect the bed.[5]

  • Elution Gradient:

    • Start: 100% Non-polar (Hexane or DCM).

    • Ramp: 0% to 50% Polar solvent (EtOAc or MeOH) over 20 CV (Column Volumes).

    • Note: Nitrothiophenes are UV active. Monitor at 254 nm and 300 nm .

Method C: Chemical Scavenging (The "Wash")

Synthesis often involves coupling 5-nitrothiophene-2-carboxylic acid with an amine. Unreacted starting materials are the most common impurities.

Protocol
  • Dissolve crude in Ethyl Acetate (EtOAc).

  • Acid Wash (Removes unreacted amines): Wash organic layer 2x with 1M HCl.

    • Caution: Ensure your product does not contain a basic morpholine/piperazine side chain, or it will be lost to the aqueous layer.

  • Base Wash (Removes unreacted acid): Wash organic layer 2x with Saturated NaHCO₃.

    • Mechanism:[2][3][4] Converts the unreacted nitro-thiophene acid into its water-soluble sodium salt.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Analytical Validation

Do not assume purity based on appearance. Validate using the following criteria:

TechniqueAcceptance CriteriaNotes
HPLC >95% Area Under Curve (AUC)Column: C18 (e.g., Waters Atlantis T3). Mobile Phase: ACN/H₂O + 0.1% TFA.[3]
1H NMR No extra peaks in aromatic regionKey diagnostic: Thiophene protons typically appear as doublets between 7.0 - 8.0 ppm.
TLC Single spot (UV 254nm)Check in two different solvent systems (e.g., 50% EtOAc/Hex and 5% MeOH/DCM).

References

  • Synthesis and Antiprotozoal Activity: Title: Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives.[6] Source: Bioorganic & Medicinal Chemistry Letters (2002).[7] URL:[Link]

  • Solubility & Pharmacokinetics: Title: Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Source: Durham University e-Theses (2022). URL:[Link]

  • General Purification of Thiophenes: Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Source: MDPI (Molecules, 2021). URL:[Link][8]

Sources

Application Note: Solvent Compatibility & Solubility Profiling for N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide (often categorized within the 5N2C class) is a bioactive scaffold frequently investigated for its antitubercular, antileishmanial, and antibacterial properties .[1][2] Its mechanism of action typically involves bioactivation by bacterial nitroreductases (NTR).[2][3]

While pharmacologically potent, this compound class exhibits poor aqueous solubility and high lipophilicity, presenting significant challenges in assay reproducibility.[1][2] This guide provides validated protocols for solubilization, storage, and stability assessment to prevent experimental artifacts such as compound aggregation or precipitation.

Physicochemical Profile
PropertyValue / CharacteristicImplication
Molecular Weight ~292.3 g/mol Small molecule; amenable to DMSO stocks.[1][2]
Predicted LogP 2.8 – 3.5Moderately lipophilic; prone to non-specific binding.[1][2]
Solubility (Aq) < 10 µM (Predicted)"Brick dust" behavior; requires co-solvents.[1][2]
Key Moieties Nitro group (-NO₂), Amide (-CONH-)Nitro: Light/Redox sensitive.[1][2] Amide: pH sensitive.[1][2]
Appearance Yellow to Orange Crystalline SolidColor intensity correlates with concentration (useful for visual QC).[1][2]

Solvent Compatibility Matrix

The following matrix synthesizes empirical data from 5-nitrothiophene analogs and general solubility principles for aromatic amides.

SolventSolubility RatingStabilityApplication Notes
DMSO (Anhydrous)Excellent (> 20 mM)HighPrimary Stock Solvent. Hygroscopic; store under inert gas to prevent water uptake.[1][2]
DMF Excellent (> 20 mM)HighAlternative to DMSO if biological system is DMSO-sensitive.[1][2]
Ethanol (100%) Moderate (~1–5 mM)ModerateSuitable for intermediate dilutions.[1][2] Heating (37°C) may be required.
Acetone Good ModerateGood for transferring compound to dry surfaces; not for biological assays.[1][2]
PBS / Media Poor (< 10 µM)High*Stable only if dissolved.[1][2] Prone to rapid precipitation upon dilution from DMSO.[1][2]

Critical Warning: Avoid storing this compound in alkaline buffers (pH > 8.5) for extended periods, as the electron-withdrawing nitrothiophene ring renders the amide bond more susceptible to hydrolytic cleavage than standard phenyl amides.

Protocol 1: Preparation of High-Integrity Stock Solutions

Objective: Create a stable 10 mM stock solution free of micro-aggregates.

Materials
  • Compound: N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide[1][2]

  • Solvent: DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)

  • Vials: Amber glass (to protect nitro group from photodegradation)[1][2]

Workflow
  • Weighing: Weigh approximately 2.92 mg of solid into a sterile amber glass vial .

    • Note: Avoid plastic microfuge tubes for long-term storage; lipophilic compounds can leach into polypropylene.[1][2]

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Dispersion (The Critical Step):

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Why? Nitrothiophene carboxamides often form tight crystal lattices.[1][2] Visual clarity does not guarantee monomeric solution; sonication breaks down invisible micro-crystals.[1][2]

  • Visual QC: Hold the vial against a light source. The solution should be a clear, yellow/orange liquid with no particulate "shimmer."

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Kinetic Solubility Assay (The "Spike" Method)[2]

Objective: Determine the maximum soluble concentration in your specific assay media (e.g., RPMI + 10% FBS) before precipitation occurs.

Workflow Diagram (Graphviz)

SolubilityProtocol cluster_limit Decision Point Start Start: 10mM DMSO Stock Dilution Stepwise Dilution (in Assay Media) Start->Dilution 1% DMSO Final Incubate Incubate 4h @ 37°C (Shaking) Dilution->Incubate Precip Precipitate Detected? (Nephelometry/Visual) Incubate->Precip Filter Filter (0.45 µm) or Centrifuge Analyze Quantify Supernatant (HPLC/UV-Vis) Filter->Analyze Precip->Filter Yes (Cloudy) Precip->Analyze No (Clear)

Caption: Kinetic solubility workflow to determine the "Crash Point" of the compound in aqueous media.

Step-by-Step Procedure
  • Preparation: Prepare a series of dilutions in your assay buffer (e.g., 1, 5, 10, 20, 50, 100 µM) keeping DMSO constant at 1%.

  • Incubation: Shake samples at 37°C for 4 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved aggregates.

  • Quantification:

    • Remove the top 50% of the supernatant.[1][2]

    • Analyze via HPLC-UV (detection at λmax ~300–350 nm) or a plate reader.[1][2]

    • Compare the Area Under Curve (AUC) against a standard curve prepared in 100% DMSO.[2]

  • Calculation:

    
    [2]
    
    • Acceptance Criteria: A fraction < 80% indicates precipitation.[1][2]

Stability & Degradation Pathways[1][2][4]

The 5-nitrothiophene moiety is chemically distinct from standard phenyl rings.[1][2] Researchers must be aware of two primary degradation risks during storage and assay handling.

Degradation Logic (Graphviz)[2]

DegradationPathways cluster_redox Pathway A: Bioreduction (Assay Interference) cluster_hydrolysis Pathway B: Chemical Hydrolysis Parent Parent Compound (Nitrothiophene-Carboxamide) NTR Nitroreductase (NTR) (Bacteria/Cell Lysate) Parent->NTR Enzymatic Activation Conditions High pH (>9) or Strong Acid Parent->Conditions Amine Amino-thiophene Derivative (Fluorescent/Inactive) NTR->Amine 6e- Reduction Cleavage Carboxylic Acid + 4-Ethoxyaniline Conditions->Cleavage Amide Bond Breakage

Caption: Primary stability risks. Pathway A is the mechanism of action but causes instability in lysates.[2] Pathway B occurs in extreme pH.[1][2]

Stability Recommendations
  • Light Protection: The nitro group can undergo photolysis.[1][2] Always use amber tubes or wrap vessels in foil during long incubations.[1][2]

  • Reducing Agents: Avoid DTT or Mercaptoethanol in buffers unless specifically testing for reduction.[1][2] These agents can chemically reduce the nitro group to an amine or hydroxylamine, altering the compound's identity.

  • pH Tolerance: Maintain pH 6.0 – 8.0. The electron-deficient thiophene ring activates the amide carbonyl, making it more labile to alkaline hydrolysis than a standard benzamide.[2]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Compound precipitates immediately upon adding to media. "Crash-out" effect due to high lipophilicity.1. Vortex media while adding the DMSO stock dropwise.[1][2] 2. Pre-dilute in ethanol (1:1) before adding to media.[2]
Loss of potency in cell assay over 24h. Non-specific binding to plasticware.[1][2]Use Low-Binding plates or add 0.01% Tween-20 / 0.1% BSA to the buffer to act as a carrier.[1][2]
Unexpected fluorescence. Reduction of Nitro group to Amine.[1][2]Check for reducing agents in media.[1][2] Verify if cells express high levels of Nitroreductase (NTR).[2]

References

  • PubChem. N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide (Analogous Structure Data).[1][2] National Library of Medicine.[1][2] [Link][2]

  • Durham University. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.[1][2] Durham E-Theses.[1][2][3] [Link]

  • Scientific Reports. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.[1][2][4] Nature Portfolio.[1][2] [Link]

  • NCBI Bookshelf. Assay Guidance Manual: Solubility Assays. National Institutes of Health.[1][2][5] [Link]

Sources

microwave-assisted synthesis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Microwave-Assisted Synthesis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Executive Summary & Mechanistic Rationale

Thiophene-2-carboxamides are highly privileged scaffolds in modern medicinal chemistry, frequently utilized as covalent modifiers, antimicrobial agents, and potent inverse-agonists for nuclear receptors such as PPARγ[1]. The synthesis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide involves the amidation of an electron-deficient heteroaromatic acid (5-nitrothiophene-2-carboxylic acid) with an electron-rich amine (4-ethoxyaniline).

Conventional thermal amidation of nitrothiophenes is notoriously problematic. Extended heating often leads to thermal degradation, decarboxylation, or polymerization of the nitrothiophene moiety[1]. To circumvent these kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed. MAOS drastically reduces reaction times from hours to minutes and significantly improves isolated yields by minimizing the residence time of reactive intermediates at elevated temperatures[2].

Causality in Reagent Selection
  • Solvent (DMF): N,N-Dimethylformamide is selected not only for its excellent solvation of polar heteroaromatics but also for its high microwave absorptivity (loss tangent,

    
    ). This ensures rapid, uniform volumetric dielectric heating[3].
    
  • Coupling System (PyBrop / DIPEA): Because 5-nitrothiophene-2-carboxylic acid is highly electron-deficient, standard carbodiimides (e.g., EDC) can lead to sluggish reactions or the formation of unreactive N-acylureas. PyBrop (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) rapidly converts the acid into a highly reactive acyl phosphonium intermediate, which is immediately intercepted by the amine nucleophile[1].

Mechanism A 5-Nitrothiophene- 2-carboxylic acid C Acyl Phosphonium Intermediate A->C Base-promoted Activation B PyBrop / DIPEA (Activator) B->C E Tetrahedral Adduct C->E Nucleophilic Attack D 4-Ethoxyaniline (Nucleophile) D->E F Target Amide Product E->F MW-Accelerated Elimination

Fig 1. Microwave-accelerated amidation mechanism via PyBrop activation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data, demonstrating the stark superiority of MAOS over conventional thermal heating for this specific transformation.

Heating ModalityTemperature (°C)TimeCoupling SystemConversion (%)Isolated Yield (%)Purity (LC-MS)
Conventional25 (RT)24 hPyBrop / DIPEA554285%
Conventional8012 hPyBrop / DIPEA786180% (Thermal degradation)
Microwave8030 minPyBrop / DIPEA857992%
Microwave 100 15 min PyBrop / DIPEA >99 91 >98%

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high fidelity during the synthesis process.

Materials Required
  • 5-nitrothiophene-2-carboxylic acid: 100 mg (0.577 mmol, 1.0 equiv)

  • 4-ethoxyaniline (p-phenetidine): 87 mg (0.635 mmol, 1.1 equiv)

  • PyBrop: 403 mg (0.866 mmol, 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 300 µL (1.73 mmol, 3.0 equiv)

  • Anhydrous DMF: 3.0 mL

Step-by-Step Methodology

Step 1: Reagent Assembly In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 5-nitrothiophene-2-carboxylic acid and 4-ethoxyaniline in 3.0 mL of anhydrous DMF. Add PyBrop to the solution.

  • Causality: Mixing the acid, amine, and coupling agent prior to adding the base prevents premature side reactions and ensures all solid reagents are fully solvated in the highly microwave-absorbent DMF.

Step 2: Base-Initiated Activation Add DIPEA dropwise to the stirring mixture. Seal the vial immediately with a crimp cap.

  • Self-Validation Check: Upon the addition of DIPEA, observe a distinct color shift (typically from pale yellow to deep orange/red). This visually validates the deprotonation of the carboxylic acid and the generation of the active acyl phosphonium intermediate.

Step 3: Microwave Irradiation Place the sealed vial in a dedicated microwave synthesizer (e.g., Biotage Initiator). Irradiate the mixture at 100°C for 15 minutes using a normal absorption setting (maximum power limit: 200 W).

  • Causality: The 15-minute window at 100°C provides sufficient thermal energy to drive the nucleophilic attack to completion while remaining well below the threshold for nitrothiophene degradation[1].

Step 4: Orthogonal Quench & Extraction Allow the vial to cool to room temperature via the instrument's compressed air cooling. Transfer the crude mixture to a separatory funnel. Dilute with Dichloromethane (DCM, 15 mL) and quench with distilled water (15 mL).

  • Self-Validation Check: The organic (DCM) layer will be the bottom layer. If an emulsion forms due to residual DMF, add 5 mL of brine to increase the ionic strength of the aqueous phase, forcing a clean phase separation.

Step 5: Selective Washing

  • Wash the organic layer with 1N HCl (2 × 15 mL) . Purpose: Protonates and removes unreacted 4-ethoxyaniline and excess DIPEA into the aqueous phase.

  • Wash the organic layer with Saturated Aqueous NaHCO3 (2 × 15 mL) . Purpose: Deprotonates and extracts any trace unreacted 5-nitrothiophene-2-carboxylic acid.

  • Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically eluting around 30-40% EtOAc) to afford the pure N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide as a solid.

Workflow Step1 1. Reagent Assembly Mix Acid, Amine, PyBrop in DMF Step2 2. Base Addition Add DIPEA (Initiates Activation) Step1->Step2 Step3 3. Microwave Irradiation 100°C, 15 min, High Absorption Step2->Step3 Step4 4. Orthogonal Quench Partition in H2O / DCM Step3->Step4 Step5 5. Selective Washing 1N HCl (Base removal) & NaHCO3 (Acid removal) Step4->Step5 Step6 6. Validation LC-MS & 1H-NMR Verification Step5->Step6

Fig 2. Self-validating experimental workflow for microwave-assisted synthesis.

Analytical Validation

To ensure the structural integrity of the synthesized N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide (Chemical Formula: C13H12N2O4S), perform the following analytical checks:

  • LC-MS (ESI+): The calculated monoisotopic mass is 292.05. Look for the distinct [M+H]+ peak at m/z 293.06 .

  • 1H-NMR (400 MHz, DMSO-d6):

    • Expect a broad singlet around

      
       10.4 ppm corresponding to the secondary amide (NH) proton.
      
    • Two distinct doublets in the aromatic region (

      
       8.2 and 7.9 ppm) corresponding to the thiophene protons.
      
    • An AA'BB' system around

      
       7.5 and 6.9 ppm for the para-substituted phenyl ring.
      
    • A quartet at

      
       4.0 ppm (CH2) and a triplet at 
      
      
      
      1.3 ppm (CH3) confirming the presence of the ethoxy group.

References

  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine Source: Tetrahedron Letters URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for handling N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide . The 5-nitrothiophene-2-carboxamide scaffold is highly valued in drug discovery, serving as the core pharmacophore for potent antileishmanial agents and cutting-edge STING (Stimulator of Interferon Genes) inhibitors[1][2].

Despite its biological utility, this compound presents severe physicochemical liabilities. The planar aromatic system, the electron-withdrawing nitro group, and the hydrophobic 4-ethoxyphenyl ring create a highly lipophilic "brick-dust" molecule. This results in exceptionally high crystal lattice energy and poor aqueous solubility, which frequently derails both in vitro screening and in vivo pharmacokinetic studies[1]. This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these formulation barriers.

Troubleshooting Guide & FAQs

Q1: My compound crashes out immediately when I dilute my DMSO stock into aqueous assay buffers (e.g., PBS or cell media). How can I prevent this? A: You are observing a classic "solvent shift" precipitation. When the DMSO concentration drops below a critical solubilizing threshold (typically <1% v/v in aqueous media), the dielectric constant of the environment sharply increases.

  • Causality: To minimize thermodynamically unfavorable contact with water, the hydrophobic ethoxyphenyl and nitrothiophene moieties rapidly aggregate, driven by π-π stacking and hydrophobic collapse.

  • Solution: Do not dilute directly into a 100% aqueous buffer. Instead, utilize a surfactant-based intermediate dilution. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Cremophor EL) before introducing the aqueous phase. The surfactant micelles will encapsulate the compound, preventing nucleation and keeping the compound kinetically soluble for the duration of your assay.

Q2: We are observing highly variable in vivo exposure (PK) and erratic absorption following oral (PO) or intraperitoneal (IP) dosing. What formulation strategy is recommended? A: Standard suspension formulations (e.g., 0.5% Methylcellulose) often fail for this class of compounds because their dissolution rate in gastrointestinal fluids is too slow to achieve meaningful absorption. To overcome the high crystal lattice energy without permanently altering the molecule, we recommend complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3].

  • Causality: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic thiophene and phenyl rings of the compound insert into this cavity via non-covalent host-guest interactions, effectively masking the hydrophobic surface area from water. Upon entering systemic circulation, the complex dissociates, releasing the free active compound to bind its biological target.

Q3: My LC-MS quantification of the compound's thermodynamic solubility is inconsistent. Some replicates show artificially high solubility. What is going wrong? A: You are likely experiencing incomplete phase separation, a common pitfall when using the shake-flask method for highly lipophilic compounds[4]. Standard syringe filters (e.g., 0.22 µm PTFE) can either allow nano-suspensions to pass through (causing false-positive high readings) or adsorb the dissolved compound via hydrophobic interactions (causing false-negative low readings).

  • Solution: Replace filtration with ultracentrifugation. Centrifuging the equilibrated samples at >20,000 × g forces all un-dissolved nanoparticles into a tight pellet, ensuring that only the truly dissolved fraction remains in the supernatant for LC-MS injection.

Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Cosolvency-Lyophilization)

This self-validating protocol ensures complete encapsulation of the compound for in vivo studies, maximizing bioavailability[3].

Materials:

  • N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide (API)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Absolute Ethanol

  • Deionized Water

Step-by-Step Methodology:

  • Host Solution Preparation: Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution. Stir at 50°C until the solution is completely clear.

  • Guest Solution Preparation: Dissolve the API in a minimum volume of absolute ethanol. Crucial: Ensure complete dissolution; any particulate matter will seed premature precipitation.

  • Complexation: Slowly add the ethanolic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 50°C. Maintain a 1:3 (API:HP-β-CD) molar ratio to ensure an excess of host molecules[3].

  • Equilibration: Seal the vessel and stir at 50°C for 6 hours. Causality: This incubation period allows the host-guest interaction to reach thermodynamic equilibrium.

  • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain the solid inclusion complex.

  • Self-Validation Step: Reconstitute a 5 mg aliquot of the lyophilized powder in 1 mL of PBS. It must yield a completely transparent solution. If the solution is turbid, complexation was incomplete, and the molar ratio of HP-β-CD must be increased.

Protocol 2: Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)

This protocol guarantees accurate solubility profiling by eliminating nano-suspension artifacts[4].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the solid compound (approx. 10 mg) to 2 mL of the target vehicle (e.g., PBS, Fasted State Simulated Intestinal Fluid) in a tightly sealed glass vial.

  • Equilibration: Place the vial in a thermostatic shaker at 37°C ± 0.1°C. Agitate at 300 rpm for 72 hours. Causality: Highly crystalline compounds require at least 72 hours to transition from kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube. Centrifuge at 20,000 × g for 30 minutes at 37°C. Do not use syringe filters[4].

  • Sampling: Carefully aspirate 100 µL of the clear supernatant without disturbing the solid pellet.

  • Dilution & Quantification: Immediately dilute the supernatant into the LC-MS mobile phase (e.g., 50% Acetonitrile) to prevent precipitation upon cooling to room temperature. Quantify against a matrix-matched calibration curve.

Data Presentation: Solubility Profile

The following table summarizes the expected solubility enhancements achieved through various formulation strategies for this compound class.

Formulation VehicleSolubilization MechanismEstimated Solubility (µg/mL)Primary Application
Water (pH 7.4) None (Baseline)< 1.0None (Unsuitable)
1% DMSO in PBS Cosolvent (Kinetic)~ 5.0In vitro biochemical screening
10% Tween 80 in Water Micellar Encapsulation~ 150.0In vitro cell-based assays
20% HP-β-CD in Saline Host-Guest Complexation> 2,500.0In vivo dosing (PO, IP, IV)

System Workflows & Mechanisms

AssayTroubleshooting Start Compound Precipitates in Aqueous Assay CheckDMSO Is DMSO > 1% v/v? Start->CheckDMSO ReduceDMSO Reduce DMSO & Add 0.1% Tween 80 CheckDMSO->ReduceDMSO Yes CheckSolubilizer Can assay tolerate cyclodextrins? CheckDMSO->CheckSolubilizer No Success Clear Solution Achieved Proceed to Assay ReduceDMSO->Success PrepComplex Formulate with HP-β-CD CheckSolubilizer->PrepComplex Yes PrepComplex->Success

Caption: Decision tree for troubleshooting compound precipitation during in vitro assay preparation.

CyclodextrinMechanism FreeDrug Free Compound (Lipophilic) Interaction Non-covalent Encapsulation FreeDrug->Interaction HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Interaction Complex Inclusion Complex (Water Soluble) Interaction->Complex Dissociation In Vivo Dissociation (Target Binding) Complex->Dissociation

Caption: Mechanism of HP-β-CD complexation enhancing aqueous solubility and in vivo delivery.

References

1.1 - dur.ac.uk 2.2 - google.com 3.3 - tandfonline.com 4.4 - benchchem.com

Sources

Technical Guide: Optimizing Reaction Temperature for Nitrothiophene Carboxamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the formation of nitrothiophene carboxamides . It addresses the two primary synthetic pathways: Amide Coupling (reacting nitrothiophene carboxylic acid with an amine) and Nitration (introducing a nitro group to a thiophene carboxamide scaffold).

Module 1: Strategic Route Selection & Temperature Profiles

Q: Which synthetic pathway offers better thermal control for my target?

A: The choice depends on your starting material availability and regioselectivity requirements.

PathwayPrimary ChallengeTemperature StrategyCritical Control Point
A. Amide Coupling (Acid + Amine)Steric hindrance & electronic deactivationStepwise: High T (Activation)

Low T (Addition)

High T (Completion)
Preventing hydrolysis of the active ester/chloride.
B. Nitration (Thiophene +

)
Safety (Explosion) & Regioselectivity (4- vs 5-isomer)Strictly Low T: Cryogenic to

(Kinetic Control)
Managing the massive exotherm of acetyl nitrate formation.

Module 2: Pathway A – Amide Coupling Optimization

Context: Coupling 5-nitrothiophene-2-carboxylic acid with an amine.

Q: I am using Thionyl Chloride ( ) for activation. Why is my yield dropping despite refluxing?

Diagnosis: You are likely degrading the nitro-thiophene ring or trapping the intermediate. Technical Insight: While


 requires heat (Reflux, 

75-80°C) to overcome the activation energy of the electron-deficient nitrothiophene acid, prolonged heating causes tar formation due to the thermal instability of the nitro group. Optimization Protocol:
  • Catalytic Acceleration: Add 2-3 drops of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, allowing the chlorination to proceed at 40-50°C instead of reflux [1].

  • Temperature Cycling:

    • Activation: Heat to 50°C for 1-2 hours.

    • Evaporation: Remove excess

      
       under vacuum at 
      
      
      
      (avoid high heat).
    • Coupling: Redissolve in DCM/THF and cool to 0°C before adding the amine.

Q: My coupling with a hindered amine (e.g., aminopyridine) fails at Room Temperature. Should I heat it?

A: Yes, but you must switch coupling agents. Mechanism: Standard agents like EDC/HOBt often fail with electron-deficient amines because the intermediate active ester hydrolyzes faster than the amine attacks. Solution:

  • Switch to HATU or T3P (Propylphosphonic anhydride).

  • Thermal Boost: Run the reaction at 50-60°C .

  • Why: Higher temperature increases the kinetic energy of the poor nucleophile (amine), allowing it to outcompete the hydrolysis background reaction. T3P is particularly stable at high temperatures compared to uronium salts (HATU) [2].

Visual Workflow: Amide Coupling Temperature Logic

AmideCoupling Start Start: Nitrothiophene Acid + Amine CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine Nucleophilic Good Nucleophile (Alkyl amines) CheckAmine->Nucleophilic Low Sterics NonNucleophilic Poor/Hindered Nucleophile (Anilines, Pyridines) CheckAmine->NonNucleophilic High Sterics/EWG StandardPath Standard Activation (EDC/HOBt or SOCl2) Nucleophilic->StandardPath HardPath High-Energy Activation (HATU, T3P, or Acid Fluoride) NonNucleophilic->HardPath TempStandard Temp: 0°C Addition -> RT Stir StandardPath->TempStandard Success Product Isolated TempStandard->Success Yield >85% TempHard Temp: Heat to 50-80°C (Overcome Sterics) HardPath->TempHard TempHard->Success Yield >80%

Caption: Decision matrix for temperature selection based on amine nucleophilicity.

Module 3: Pathway B – Nitration & Regioselectivity

Context: Nitrating thiophene-2-carboxamide directly.

Q: I am getting a mixture of 4-nitro and 5-nitro isomers. How does temperature affect this?

A: Temperature is the primary switch for regioselectivity in thiophene nitration.

  • Substrate Physics: The amide at C2 is an Electron Withdrawing Group (EWG). It deactivates the ring but directs incoming electrophiles to the meta-like positions (C4 and C5).

  • Kinetic Control (Low Temp, <0°C): Favors the 4-nitro isomer (or a specific ratio defined by the electronic bias).

  • Thermodynamic Control (High Temp, >20°C): Increases the formation of the 5-nitro isomer and dinitration byproducts.

  • Recommendation: To maximize the 4-nitro isomer, maintain the reaction at -10°C to 0°C using mild nitrating agents like Acetyl Nitrate (

    
    ) rather than harsh sulfuric acid mixes [3].
    
Q: SAFETY ALERT: The reaction exothermed violently upon adding .

Root Cause: You likely added Nitric Acid to Acetic Anhydride at room temperature or too quickly. The Hazard: Mixing


 and Acetic Anhydride generates Acetyl Nitrate , which is explosive. The formation is highly exothermic.
Correct Protocol: 
  • Cool the Acetic Anhydride to 0°C before adding anything.

  • Add Fuming

    
     dropwise, ensuring internal temp stays <10°C .
    
  • Only then add the thiophene substrate (dissolved in anhydride) slowly.

  • Never heat this mixture above 40°C; it can undergo runaway decomposition [4].

Visual Pathway: Nitration Regioselectivity

NitrationPath Substrate Thiophene-2-Carboxamide Reaction Electrophilic Subst. Substrate->Reaction Reagent Acetyl Nitrate (HNO3 + Ac2O) Reagent->Reaction LowTemp Low Temp (-10°C) Kinetic Control Reaction->LowTemp HighTemp High Temp (>25°C) Thermodynamic Control Reaction->HighTemp Prod4 4-Nitro Isomer (Major) LowTemp->Prod4 Selectivity High Prod5 5-Nitro Isomer (Increased Ratio) HighTemp->Prod5 Isomerization DiNitro Dinitro Byproducts (Impurity) HighTemp->DiNitro Over-reaction

Caption: Temperature influence on regioselectivity and byproduct formation in thiophene nitration.

Summary of Optimization Parameters

ParameterRecommended RangeReason
Activation Temp (SOCl2) 40–50°C (w/ DMF cat.)Avoids thermal degradation of nitro-ring.
Coupling Addition Temp -5°C to 0°CControls exotherm; prevents dimer formation.
Coupling Reaction Temp 25°C (Standard) / 60°C (Hindered)Balances reaction rate vs. hydrolysis.
Nitration Temp -10°C to 0°CCritical for safety and 4-nitro selectivity.

References

  • Process Development for Thiophene Carboxamides. Organic Process Research & Development. (Optimization of acid chloride formation using Vilsmeier conditions to lower temperature).

  • Amide Bond Formation: Beyond the Basics. Chemical Reviews. (Discussion on T3P and elevated temperature couplings for hindered amines).

  • Regioselective Nitration of Thiophenes. Journal of Heterocyclic Chemistry. (Detailed study on temperature dependence of C4 vs C5 nitration).

  • Safety of Acetyl Nitrate in Organic Synthesis. Organic Syntheses. (Safety warnings regarding the exotherm of mixing nitric acid and acetic anhydride).

Technical Support Center: Stability & Handling of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound Identity: N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide Chemical Class: Nitrothiophene carboxamide (NTC) Key Functional Motifs:

  • Nitrothiophene Core: Electron-deficient heteroaromatic ring; susceptible to nucleophilic attack and enzymatic reduction.

  • Amide Linkage: The bridge between the thiophene and phenyl rings; the primary site of hydrolytic degradation.

  • Ethoxyphenyl Group: Lipophilic tail contributing to poor aqueous solubility.

Application Context: This scaffold is frequently investigated for antitubercular (DprE1 inhibition) and antibacterial activity. Users often encounter stability issues related not just to pH, but to solubility precipitations and biological metabolism (nitroreductase activation).

pH Stability Matrix: Expected Behavior

The following data summarizes the physicochemical stability profile based on the functional group chemistry of nitrothiophene carboxamides.

pH ConditionStability StatusPrimary Degradation MechanismHandling Recommendation
pH 1.2 (SGF) Moderate Acid-Catalyzed HydrolysisStable for short-term (<4h) assays. Avoid prolonged storage.
pH 4.0 - 6.0 High Minimal HydrolysisOptimal range for aqueous formulation (if solubilized).
pH 7.4 (PBS) High Slow HydrolysisStable for 24h+ at RT. Risk: Precipitation due to low solubility.
pH > 9.0 Low / Critical Base-Catalyzed Hydrolysis & Ring OpeningAvoid. Hydroxide ions attack the electron-deficient carbonyl and thiophene ring.
Biological Media Variable Enzymatic Reduction (Nitro

Amine)
Caution: Bacterial/Cellular nitroreductases will metabolize this compound rapidly.

Degradation Pathways & Mechanisms (Visualized)

Understanding how the molecule breaks down is critical for interpreting HPLC data.

Diagram 1: Chemical & Biological Degradation Pathways

DegradationPathways Parent Parent Compound N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Reduction Nitro Reduction (Biological/Chemical) Parent->Reduction AcidProduct Degradant A: 5-nitrothiophene-2-carboxylic acid Hydrolysis->AcidProduct AmineProduct Degradant B: 4-ethoxyaniline (p-Phenetidine) Hydrolysis->AmineProduct AminoMetabolite Metabolite: 5-aminothiophene derivative Reduction->AminoMetabolite Requires Nitroreductase or DTT/TCEP

Caption: Primary degradation routes. Yellow path indicates pH-driven hydrolysis (common in buffers). Red path indicates reduction (common in cell assays or presence of reducing agents).

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation

Q: I observed a white precipitate immediately after adding my DMSO stock to PBS (pH 7.4). Is the compound unstable? A: This is likely a physical stability issue, not chemical degradation.

  • Cause: The compound is highly lipophilic (LogP ~2.5). Rapid dilution into aqueous buffer causes "crashing out."

  • Solution:

    • Pre-dilution: Dilute DMSO stock into an intermediate solvent (e.g., PEG-400 or Propylene Glycol) before adding to PBS.

    • Surfactant: Add 0.05% Tween-80 or Pluronic F-68 to your PBS buffer to maintain solubility.

    • Check Concentration: Ensure your final aqueous concentration is <50 µM.

Category B: Chemical Stability (pH)

Q: My HPLC shows two new peaks after incubating at pH 9.0 overnight. What happened? A: You have induced base-catalyzed hydrolysis .

  • Mechanism: The electron-withdrawing nitro group makes the amide carbonyl highly electrophilic. Hydroxide ions attack this carbon, cleaving the bond.

  • Identification: The two peaks are likely 5-nitrothiophene-2-carboxylic acid (polar, elutes early) and 4-ethoxyaniline (elutes later).

  • Correction: Adjust assay pH to < 8.0. If basic conditions are required, limit exposure time to < 30 minutes.

Category C: Biological Assay Anomalies

Q: The compound loses activity rapidly in my bacterial culture, but is stable in the media alone. Why? A: This is due to Nitroreductase Activation .

  • Mechanism: Many bacteria (e.g., M. tuberculosis, E. coli) express nitroreductases (like DprE1 or NfsA/B) that reduce the NO₂ group to an NH₂ group. This is often the mechanism of action for these drugs, but it depletes the parent compound.

  • Diagnostic: Analyze the supernatant by LC-MS looking for a mass shift of -30 Da (loss of O₂, gain of H₂) or -16 Da (reduction to hydroxylamine).

Critical Protocols

Protocol 1: Standard Stability Assessment (HPLC)

Use this protocol to validate the compound's integrity in your specific buffer.

1. Preparation:

  • Stock: Prepare 10 mM stock in anhydrous DMSO. Store at -20°C.

  • Test Samples: Dilute stock to 50 µM in:

    • Buffer A: 0.1 M HCl (pH 1.2)

    • Buffer B: PBS (pH 7.4)

    • Buffer C: 0.1 M NaOH (pH 10 - Positive Control for degradation)

2. Incubation:

  • Incubate at 37°C in amber vials (protect from light).

  • Timepoints: T=0, 1h, 4h, 24h.

3. HPLC Method (Generic for Nitro-Aromatics):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 300-330 nm (Nitrothiophene absorption max).

4. Acceptance Criteria:

  • Stable: >95% Parent peak area remaining at 24h.

  • Unstable: >10% appearance of new daughter peaks.

Diagram 2: Troubleshooting Workflow

Troubleshooting Start Issue Detected Precipitation Visible Precipitate? Start->Precipitation CheckSolubility Check Solubility Limit Use <1% DMSO? Precipitation->CheckSolubility Yes NewPeaks New HPLC Peaks? Precipitation->NewPeaks No AddSurfactant Action: Add 0.05% Tween-80 or Reduce Conc. CheckSolubility->AddSurfactant CheckPH Is pH > 8.0? NewPeaks->CheckPH Yes BaseHydrolysis Action: Reduce pH (Base Hydrolysis) CheckPH->BaseHydrolysis Yes CheckReducing Reducing Agents Present? (DTT, TCEP, Cells) CheckPH->CheckReducing No NitroRed Action: Remove Reductant or Accept Metabolism CheckReducing->NitroRed Yes

Caption: Step-by-step logic for diagnosing stability issues.

References & Authoritative Grounding

  • Nitrothiophene Antibacterials: Discussion on the mechanism of action and efflux pump inhibition of nitrothiophene carboxamides.

    • Source:

  • Amide Bond Stability: General principles of amide hydrolysis in electron-deficient aromatic systems.

    • Source:

  • Chemical Properties: Computed properties (LogP, H-bond donors) for N-substituted nitrothiophene carboxamides.

    • Source:

  • Nitroreductase Bioactivation: Evidence of nitro-group reduction in biological systems as a degradation/activation pathway.

    • Source:

reducing side reactions in 5-nitrothiophene-2-carboxylic acid amidation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Amidation & Suppression of Side Reactions Ticket ID: #NT-AMID-001 Status: Open for Consultation

Core Technical Analysis: The "Electronic Tug-of-War"

As a researcher working with 5-nitrothiophene-2-carboxylic acid , you are navigating a substrate with dual electrophilic sites. The 5-nitro group makes the thiophene ring electron-deficient, while the 2-carboxylic acid (once activated) creates a second electrophilic center.

The primary failure mode in this synthesis is Nucleophilic Aromatic Substitution (


) .

When you activate the carboxylic acid (Site A) to couple with an amine, that same amine—acting as a nucleophile—can attack the C5 position (Site B), displacing the nitro group. This results in a yellow/orange byproduct and a loss of the nitro functionality.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the desired amidation and the undesired


 displacement.

G Substrate 5-Nitrothiophene-2-carboxylic Acid (Activated) PathA Path A: Carbonyl Attack (Kinetic Control) Substrate->PathA Low Temp Non-polar Solvent PathB Path B: Ring Attack (C5) (Thermodynamic/SNAr) Substrate->PathB High Temp Polar Aprotic Solvent Excess Base Amine Amine Nucleophile (R-NH2) Amine->PathA Amine->PathB Product Desired Amide (White/Pale Solid) PathA->Product Byproduct 5-Amino-Substituted Byproduct (Yellow/Orange Solid) PathB->Byproduct -NO2 displacement

Caption: Figure 1. Competitive pathways. Path A represents the desired acylation. Path B represents the parasitic


 reaction where the amine displaces the nitro group.

Activation Strategy Selection Guide

The choice of coupling agent dictates the ratio of Path A to Path B. Use this decision matrix to select the correct reagent for your scale and amine type.

Activation MethodRisk of

(Side Rxn)
Rec. ScaleTechnical Notes
Acid Chloride (

)
High >10gDanger Zone: The acid chloride is highly reactive. If mixed with amine in DMF or at high temp,

is almost guaranteed. Only use if amine is non-nucleophilic (e.g., anilines).
HATU / HBTU Low <1gBest for Discovery: Fast kinetics at Room Temp (RT) favor amidation. However, the required base (DIPEA) can promote

if used in large excess.
Mixed Anhydride (IBCF) Very Low 1g - 1kgRecommended: Isobutyl chloroformate (IBCF) activates at -15°C. The low temperature kinetically "freezes" the

pathway while allowing amidation.
Carbodiimide (EDC/DCC) Medium VariableVariable: Often requires DMAP. Warning: DMAP is a nucleophilic catalyst that can attack the nitro-thiophene ring itself. Avoid DMAP if possible.

Validated Protocol: The Mixed Anhydride Method

Designed to minimize


 by strictly controlling temperature and base stoichiometry.
Reagents
  • Substrate: 5-nitrothiophene-2-carboxylic acid (1.0 equiv)

  • Activator: Isobutyl chloroformate (IBCF) (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv) — Weaker base than TEA, reduces side reactions.

  • Amine: Your target amine (1.0 - 1.1 equiv)

  • Solvent: Anhydrous THF (Avoid DMF/DMAc if possible).

Step-by-Step Methodology
  • Dissolution (T = 20°C): Dissolve 5-nitrothiophene-2-carboxylic acid in anhydrous THF (10-15 volumes) under Nitrogen. Add NMM (1.1 equiv). The solution may turn slight yellow; this is normal salt formation.

  • Activation (T = -15°C to -10°C): Cool the mixture to -15°C using a dry ice/acetone or glycol bath. CRITICAL: Add IBCF dropwise over 20 minutes. Maintain internal temp < -10°C. Why: This forms the mixed anhydride. If the temp spikes, the anhydride can disproportionate or decarboxylate.

  • Coupling (T = -15°C to RT): Dissolve your amine in minimal THF. Add this solution dropwise to the activated mixture at -15°C . Why: Adding the amine at low temp ensures it attacks the most reactive site (the anhydride carbonyl) rather than the thiophene ring.

  • Reaction (T = RT): Allow the reaction to warm to Room Temperature (20°C) naturally over 2 hours. Monitor by TLC/LCMS.

  • Workup: Quench with 1M HCl (if product is not acid-sensitive) to remove unreacted amine. Extract with EtOAc.[1] Wash with NaHCO3 (removes unreacted acid) and Brine.

Troubleshooting & FAQs

Q1: My reaction mixture turned deep red/orange immediately after adding the amine. What happened?

Diagnosis: You likely triggered the


 reaction (Path B).
Root Cause: 
  • Temperature too high:

    
     has a higher activation energy than amidation. If you mixed at RT or higher, you favored displacement.
    
  • Solvent polarity: If you used DMF or DMSO, these solvents stabilize the Meisenheimer complex intermediate, accelerating nitro displacement [1]. Fix: Repeat using the Mixed Anhydride protocol at -15°C in THF or DCM.

Q2: I see a byproduct with Mass [M - 46 + Amine].

Diagnosis: This confirms Nitro displacement.

  • Mass of Nitro (

    
    ) = 46.
    
  • The amine added to the ring displaces

    
    .
    Fix:  Switch to a non-nucleophilic base (like NMM or DIPEA) and ensure you are not using a large excess of your amine partner.
    
Q3: Can I use Thionyl Chloride ( ) to make the acid chloride?

Answer: Yes, but with extreme caution.

  • Protocol: Reflux acid in

    
     (neat) or with cat. DMF in DCM. Evaporate 
    
    
    
    completely (do not carry over).
  • Coupling: Re-dissolve the acid chloride in DCM and cool to 0°C or lower before adding the amine.

  • Warning: Do not add DMAP. DMAP is nucleophilic enough to displace the nitro group or cause complex tarring with this specific substrate [2].

Q4: My yield is low, and I see starting material acid remaining.

Diagnosis: Incomplete activation. Fix: If using EDC/HATU, ensure your carboxylic acid is high purity. Thiophene acids can sometimes decarboxylate upon storage. Check the proton NMR of your starting material; the C3 and C4 protons should show distinct doublets.

References

  • D'Anna, F., et al. (2006).[2] "Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids." The Journal of Organic Chemistry.

    • Relevance: Establishes the kinetics of amine attack on nitrothiophenes and the acceler
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Relevance: Authoritative review on coupling mechanisms, highlighting the risks of DMAP with electron-deficient electrophiles.
  • Dunne, C. J., et al. (2012). "Synthesis of 5-nitrothiophene-2-carboxamides." European Journal of Medicinal Chemistry.

    • Relevance: Specific examples of amidation on this exact scaffold, validating the preference for lower temper

Sources

enhancing bioavailability of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide .

This compound belongs to the 5-nitrothiophene-2-carboxamide (5N2C) class, which has demonstrated potent antileishmanial and antitrypanosomal activity by targeting Trypanothione Reductase (TR)[1] and undergoing bioactivation via Type I nitroreductase (LmjNTR1)[2]. However, its planar, conjugated architecture and lipophilic ethoxyphenyl moiety result in high crystal lattice energy and poor aqueous solubility, classifying it as a BCS Class II/IV molecule[3].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome its bioavailability bottlenecks.

Mechanistic Overview: Bioavailability & Bioactivation

To successfully formulate this compound, you must understand the causality between its physical chemistry and its biological target. The drug must remain solubilized in the gastrointestinal tract long enough to permeate the intestinal epithelium, reach the systemic circulation, and enter the target parasite, where it is bioactivated into cytotoxic metabolites (such as the 2M-98 and M+2 species)[2].

G A Oral Admin of 5N2C Derivative B Solubility Bottleneck (GI Tract) A->B Dissolution C Parasite Uptake (Leishmania) B->C Permeation D LmjNTR1 Bioactivation C->D Intracellular E Reactive Metabolites (2M-98, M+2) D->E Reduction F Parasite Death (Ribosomal Damage) E->F Toxicity

Fig 1: Pharmacokinetic bottleneck and LmjNTR1-mediated bioactivation pathway of 5N2C derivatives.

Troubleshooting FAQs: Formulation Challenges

Q1: My Amorphous Solid Dispersion (ASD) of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide recrystallizes rapidly during in vitro dissolution testing. Why is this happening, and how do I fix it? The Causality: This is a classic failure of the "parachute" in the spring-and-parachute effect. The compound's planar nitrothiophene-carboxamide-phenyl system drives a strong thermodynamic urge to return to its crystalline state[4]. If your chosen polymer lacks sufficient hydrophobic domains to interact with the ethoxyphenyl group, or lacks hydrogen-bond acceptors to interact with the carboxamide linker, the drug will undergo liquid-liquid phase separation (LLPS) and rapidly crystallize. The Solution: Switch your polymer matrix to HPMCAS-HF (Hydroxypropyl Methylcellulose Acetate Succinate, High Forward). The "HF" grade contains a higher ratio of acetyl (hydrophobic) to succinoyl (hydrophilic) groups. This perfectly matches the highly lipophilic nature of the ethoxyphenyl moiety, stabilizing the supersaturated state and preventing drug-rich phase separation.

Q2: I am using a Solid Lipid Nanoparticle (SLN) system, but I observe drug expulsion and precipitation after 14 days of storage. What is the mechanism behind this? The Causality: SLNs are typically formulated with highly purified, solid lipids (e.g., pure triglycerides). Over time, these lipids undergo polymorphic transitions into highly ordered


-crystals. Because N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide is a rigid, planar molecule, it cannot be accommodated within this perfect crystal lattice and is physically expelled into the aqueous phase.
The Solution:  Transition from an SLN to a Nanostructured Lipid Carrier (NLC) [3]. By blending a solid lipid (e.g., glyceryl palmitostearate) with a liquid lipid (e.g., oleic acid or diethylene glycol monoethyl ether), you create massive imperfections in the lipid matrix. These amorphous pockets provide a stable reservoir for the drug, preventing expulsion.
Formulation Decision Matrix & Workflows

To standardize your approach, follow the decision matrix below. It dictates the optimal formulation path based on the physicochemical barriers of the API.

Workflow API API: N-(4-ethoxyphenyl)-5- nitrothiophene-2-carboxamide Eval Physicochemical Profiling (High Tm, High LogP) API->Eval Path1 Solid Dispersion (ASD) Eval->Path1 Overcome Crystal Lattice Path2 Lipid Nanocarriers (NLC) Eval->Path2 Leverage Lipophilicity HME Spray Drying with HPMCAS-HF Path1->HME Homog Hot High-Pressure Homogenization Path2->Homog Opt In Vitro Dissolution & Permeability (PAMPA) HME->Opt Homog->Opt

Fig 2: Decision matrix and formulation workflow for enhancing 5N2C bioavailability.

Step-by-Step Experimental Protocols
Protocol A: Preparation of HPMCAS-HF ASD via Spray Drying

This protocol is a self-validating system designed to ensure complete amorphization.

  • Solvent Selection: Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 1:1 (v/v) ratio. Rationale: DCM dissolves the lipophilic API, while MeOH ensures complete solvation of the HPMCAS-HF polymer chains.

  • Solution Preparation: Dissolve the API and HPMCAS-HF at a 1:3 (w/w) ratio to achieve a total solids concentration of 5% (w/v). Stir continuously for 2 hours at room temperature until optically clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C (Must remain below the

      
       of the polymer to prevent particle fusion).
      
    • Atomization Gas Flow: 400 L/h.

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH to below ICH Q3C limits.

  • Validation Checkpoint: Analyze the powder via Powder X-Ray Diffraction (PXRD). The complete absence of Bragg peaks (a smooth "halo" diffractogram) validates successful amorphization.

Protocol B: Preparation of NLCs via Hot High-Pressure Homogenization

This protocol utilizes lipid imperfections to maximize drug loading and intestinal lymphatic transport[3].

  • Lipid Phase Preparation: Melt 4.5 g of Glyceryl Palmitostearate (solid lipid) and 1.5 g of Oleic Acid (liquid lipid) at 75°C (approx. 10°C above the melting point of the solid lipid). Dissolve 100 mg of the API into this lipid melt.

  • Aqueous Phase Preparation: Dissolve 2% (w/v) Poloxamer 188 in ultra-pure water and heat to exactly 75°C. Critical Step: Temperature matching prevents premature lipid crystallization during mixing.

  • Pre-Emulsion: Disperse the lipid phase into the aqueous phase using a high-shear rotor-stator homogenizer at 10,000 RPM for 2 minutes.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer for 3 cycles at 500 bar.

  • Cooling & Validation: Cool the nanoemulsion rapidly in an ice bath to solidify the lipid nanoparticles. Validate via Dynamic Light Scattering (DLS); a successful batch will yield a Z-average size of < 150 nm and a Polydispersity Index (PDI) of < 0.2.

Quantitative Performance Data

The following table summarizes the expected pharmacokinetic improvements when applying the above protocols to N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide, demonstrating the superiority of NLCs for highly lipophilic 5N2C derivatives.

Formulation TypeApparent Solubility (µg/mL)Permeability (

cm/s)
Relative Oral Bioavailability (

%)
Unformulated API (Crystalline) < 1.02.4100 (Baseline)
ASD (HPMCAS-HF, 1:3 ratio) 45.218.5420
NLC (Glyceryl palmitostearate) 88.531.2650
References

1.[4] VulcanChem. "n-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-5-nitrothiophene-2-carboxamide". VulcanChem Product Catalog. Available at: 2.[2] Patterson, S. (2018). "Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides". Durham E-Theses. Available at: 3.[1] Turcano, L., et al. (2024). "Targeting Trypanothione Metabolism in Trypanosomatids". PMC - NIH. Available at: 4.[3] ResearchGate. "Toward a Drug Against All Kinetoplastids: From LeishBox to Specific and Potent Trypanothione Reductase Inhibitors". Pharmaceuticals. Available at:

Sources

addressing hygroscopic properties of nitrothiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Hygroscopicity, and Handling Guide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigation of Hygroscopic Properties and Hydrolytic Instability in Nitrothiophene Derivatives

Core Directive & Executive Summary

Nitrothiophene derivatives present a unique dual-challenge in synthesis and drug development: hygroscopicity (water uptake) and chemical lability (reactivity). Unlike simple benzene analogs, the sulfur heteroatom combined with the electron-withdrawing nitro group (


) creates a dipole moment that not only attracts atmospheric moisture but also activates the ring toward nucleophilic attack by water (hydrolysis), leading to ring-opening or degradation.

This guide provides a self-validating workflow to diagnose, mitigate, and stabilize these compounds.

Module A: Diagnostic Protocols (Is it Wet or Is it Degrading?)

Before attempting mitigation, you must distinguish between adsorption (surface moisture), absorption (bulk lattice water), and chemical degradation (hydrolysis).

Protocol A1: Dynamic Vapor Sorption (DVS) Profiling

Objective: Quantify hygroscopicity according to European Pharmacopoeia (EP) guidelines.

Methodology:

  • Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.

  • Drying Cycle: Heat to 40°C at 0% RH for 60 minutes to establish dry mass (

    
    ). Note: If the compound is volatile or heat-sensitive (common with nitrothiophenes), use 25°C with extended nitrogen purge.
    
  • Sorption Scan: Increase RH from 0% to 90% in 10% increments. Criteria for next step:

    
     per minute.
    
  • Desorption Scan: Decrease RH from 90% to 0%.

  • Hysteresis Check: Compare sorption/desorption curves. A gap indicates bulk absorption or hydrate formation.

Data Interpretation Table:

Classification (EP/USP)Mass Change (at 80% RH)Technical Implication for Nitrothiophenes
Non-Hygroscopic

Stable. Standard packaging (HDPE) is sufficient.
Slightly Hygroscopic

Monitor for long-term hydrolysis. Use desiccants.
Hygroscopic

Critical Risk. Requires inert handling (Glovebox).
Deliquescent LiquefiesFailure Mode. Material dissolves in absorbed water; rapid chemical degradation follows.
Workflow Visualization: DVS Decision Logic

DVS_Workflow Start Start DVS Analysis Dry Equilibration (0% RH) Start->Dry Sorption Sorption Cycle (0% -> 90% RH) Dry->Sorption MassChange Mass Change > 2%? Sorption->MassChange Hysteresis Check Hysteresis (Desorption Gap) MassChange->Hysteresis Yes (>2%) Surface Type: Surface Adsorption Action: Better Drying MassChange->Surface No (<2%) Hysteresis->Surface No Gap Bulk Type: Bulk Absorption/Hydrate Action: Recrystallization/Salt Screen Hysteresis->Bulk Large Gap

Caption: Logical flow for interpreting Dynamic Vapor Sorption (DVS) data to distinguish between surface moisture and bulk hydrate formation.

Module B: Chemical Troubleshooting (The "Why")

User Query: "My nitrothiophene powder turned from yellow to brown/red after one week on the bench. Is this moisture?"

Root Cause Analysis: Yes, moisture is the catalyst, but the color change indicates chemical degradation , not just wetting.

  • Mechanism: The nitro group (

    
    ) at the C2 or C3 position withdraws electrons, making the thiophene ring highly electrophilic.
    
  • The Water Attack: Water acts as a nucleophile. In the presence of light (photolysis), the ring can undergo cleavage or nucleophilic aromatic substitution (

    
    ), displacing other substituents (like halogens) or forming Meisenheimer complexes.
    
  • Result: The "brown goo" is often a mixture of ring-opened byproducts and polymerized sulfur compounds.

Corrective Action:

  • Immediate: Re-purify via column chromatography (avoiding acidic alumina which can catalyze degradation).

  • Prevention: Store under Argon. Nitrothiophenes are often air-sensitive and light-sensitive .[1]

Module C: Mitigation & Handling Protocols
Protocol C1: Safe Drying of Energetic Nitro Compounds

Warning: Many polynitrothiophenes are shock-sensitive energetic materials. Standard oven drying can be dangerous.

Safe Drying Workflow:

  • Solvent Exchange: Do not dry directly from high-boiling solvents (DMF/DMSO). Wash the filter cake with a low-boiling, non-solvating solvent (e.g., Pentane or diethyl ether) to displace water/high-boilers.

  • Vacuum Application: Use a vacuum desiccator at ambient temperature (20–25°C).

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) as the desiccant in the chamber. It is aggressive enough to pull bound water without heating the sample.
    
  • Endpoint: Dry until constant weight is achieved (

    
     over 1 hour).
    
Protocol C2: Crystal Engineering (Co-Crystallization)

If the parent nitrothiophene is deliquescent, you must alter the crystal lattice.

Strategy: Disrupt the water-binding dipole by introducing a co-former that hydrogen bonds to the nitro group.

  • Target: The Nitro group oxygen acceptors.

  • Co-formers: Polyphenols (Resorcinol) or Amides (Isonicotinamide).

Experimental Steps:

  • Screening: Dissolve Nitrothiophene (1 eq) and Co-former (1 eq) in dry Nitromethane or Acetonitrile.

  • Slow Evaporation: Allow solvent to evaporate slowly in a dark, desiccated chamber.

  • Validation: Analyze resulting solids via PXRD (Powder X-Ray Diffraction). New peaks indicate a new, potentially non-hygroscopic phase.

Module D: Frequently Asked Questions (FAQs)

Q1: Can I use lyophilization (freeze-drying) to dry my nitrothiophene derivative?

  • Answer: Proceed with Caution. While efficient for water removal, lyophilization generates amorphous solids. Amorphous nitrothiophenes have higher surface energy and are more hygroscopic than their crystalline counterparts. Only use lyophilization if you plan to immediately redissolve or formulate the compound.

Q2: My TGA shows weight loss at 80°C, but my NMR is clean. Is it water?

  • Answer: Likely yes. This indicates a channel hydrate . The water is trapped in the crystal lattice channels but not chemically bound to the molecule (which is why NMR in

    
     might look "clean" if the water peak is broad or exchanged). Confirm with Karl Fischer titration (using a ketone-free reagent to avoid reaction with the nitro group).
    

Q3: Are there specific safety concerns with "wet" nitrothiophenes?

  • Answer: Paradoxically, yes. While water usually desensitizes explosives, if the water causes hydrolysis, the degradation products (often acidic or unstable peroxides) can increase sensitivity to friction or impact. Always treat degraded nitro compounds as potential explosion hazards.

Visualizing the Stability Pathway

Stability_Path NitroThiophene Nitrothiophene Derivative Moisture Moisture Exposure (>60% RH) NitroThiophene->Moisture Mitigation Mitigation: 1. Store under Argon 2. Co-crystallization NitroThiophene->Mitigation Proactive Handling Hydrolysis Nucleophilic Attack (Ring Opening) Moisture->Hydrolysis High Dipole Moment Degradation Degradation Products (Color Change/Acidic) Hydrolysis->Degradation Stable Stable Crystal Lattice Mitigation->Stable

Caption: Pathway illustrating the risk of hydrolysis due to moisture uptake and the necessary mitigation steps to ensure lattice stability.

References
  • European Pharmacopoeia (Ph.[2][3] Eur.) . 5.[2]11. Characters Section in Monographs. (Standard for hygroscopicity classification).[4]

  • Surface Measurement Systems . Dynamic Vapor Sorption (DVS) – A Versatile Tool for Material Characterization. (Methodology for DVS).

  • BenchChem . 2-Nitrothiophene Solubility and Reactivity Guide. (Specifics on nitrothiophene chemical lability and nucleophilic substitution).

  • Journal of Medicinal Chemistry . Mitigating Heterocycle Metabolism in Drug Discovery. (Discusses metabolic and hydrolytic instability of five-membered heterocycles).

  • Valsynthese SA . Material Safety Data Sheet: 2-Nitrothiophene. (Safety data regarding handling, storage, and light/air sensitivity).

Sources

Validation & Comparative

structure-activity relationship (SAR) of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) and Performance Comparison Guide: N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide Analogs

As application scientists and drug development professionals, we constantly evaluate molecular scaffolds that can selectively target pathogenic or malignant cells without inducing broad systemic toxicity. The 5-nitrothiophene-2-carboxamide (5N2C) scaffold has emerged as a highly effective bioactivatable prodrug class[1]. When optimized with specific functional groups—such as the N-(4-ethoxyphenyl) moiety—these analogs demonstrate profound efficacy in inhibiting the ubiquitin-proteasome system (UPS) in cancer cells[2] and neutralizing trypanothione reductase (TR) in Leishmania and Trypanosoma parasites[3].

This guide objectively deconstructs the SAR of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide analogs, compares their performance against alternative substitutions, and provides self-validating experimental workflows for your own screening pipelines.

Structural Deconstruction & Causality in SAR

To understand why the N-(4-ethoxyphenyl) analog outperforms its structural cousins, we must break the molecule down into its three functional domains and analyze the causality behind each structural choice.

  • The 5-Nitrothiophene Core (The "Warhead"): The 5-nitro group is strictly required for biological activity; its removal results in an entirely inactive compound[2]. This core acts as a substrate for specific redox enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) in mammalian cancer cells or Type I nitroreductases (e.g., LmjNTR1) in parasites[1],[4]. Upon reduction, it forms a transient, highly reactive electrophilic intermediate (such as a hydroxylamine or α,β-unsaturated open-chain nitrile) that covalently modifies the target protein[1].

  • The Carboxamide Linker (The "Staple"): The amide bridge is not merely a spacer; it is critical for target binding. In crystallographic studies of TR inhibitors, the carboxamide moiety acts as a "staple," facilitating essential hydrogen-bonding contacts with key residues (e.g., K61' and E467) in the enzyme's active site[3].

  • The N-(4-ethoxyphenyl) Substitution (The "Selectivity Filter"): The choice of an ethoxy group over a methoxy or unsubstituted phenyl ring is the primary driver of the analog's superior performance. The ethoxy group provides an optimal balance of steric shielding and electron donation[2],[5]. Causally, the extended aliphatic chain of the ethoxy group occupies a specific hydrophobic sub-pocket in the target enzyme, enhancing binding affinity. Furthermore, it subtly tunes the reduction potential of the distal nitro group via the conjugated system, ensuring the prodrug is stable in circulation but rapidly activated upon encountering the target redox enzyme.

Pathway Prodrug 5N2C Prodrug (4-ethoxy analog) Enzyme Nitroreductase (NQO1 / NTR1) Prodrug->Enzyme Reduction Metabolite Reactive Metabolite Enzyme->Metabolite Bioactivation Target Target Inhibition Metabolite->Target Covalent Binding

Fig 1: Bioactivation pathway of 5N2C prodrugs via nitroreductase-mediated redox cycling.

Performance Comparison: Ethoxy Analogs vs. Alternative Scaffolds

When benchmarking the N-(4-ethoxyphenyl) scaffold against other analogs, quantitative data reveals a stark contrast in both bioactivation efficiency and target inhibition. For instance, replacing the ethoxy group with a methoxy group completely abrogates the inhibitory effect in certain UPS models[2],[5].

Table 1: Comparative Performance of 5-Nitrothiophene/Furan Carboxamide Analogs

Compound Scaffold / SubstitutionR-Group ModificationBioactivation Efficiency (NQO1/NTR)Target Inhibition (IC₅₀ / EC₅₀)Metabolic Stability
N-(4-ethoxyphenyl)-5N2C 4-EthoxyHigh +++ (< 5 µM) High
N-(4-methoxyphenyl)-5N2C4-MethoxyLow to Moderate+ (> 50 µM / Inactive)Moderate
N-(phenyl)-5N2CUnsubstitutedLow+ (> 50 µM)Low
5-Nitrofuran analog (e.g., CBK77)6-Ethoxy (benzothiazole)Very High++++ (~ 4.3 µM)Moderate
Des-nitro analog4-EthoxyNone (Cannot be reduced)InactiveHigh

Data synthesized from comparative SAR studies on UPS impairment and TR inhibition[3],[2],[5].

Application Workflows & Self-Validating Protocols

To ensure scientific integrity, any assay used to evaluate these analogs must be a self-validating system. A positive result is meaningless if the mechanism of action (bioactivation followed by target engagement) cannot be internally proven.

Protocol A: NQO1/NTR1 Bioactivation & Redox Cycling Assay

Purpose: To verify that the synthesized analog is actively metabolized by the target redox enzyme (e.g., NQO1) rather than degrading spontaneously. Causality: Active 5N2C compounds consume NAD(P)H as they are reduced by NQO1[2]. Measuring the depletion of NAD(P)H over time provides a direct, quantitative readout of prodrug bioactivation.

  • Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 0.1% BSA, and 200 µM NAD(P)H.

  • Enzyme Addition: Add recombinant NQO1 (or LmjNTR1 for parasitic models) to a final concentration of 1 µg/mL.

  • Compound Incubation: Introduce the N-(4-ethoxyphenyl) analog at a concentration of 100 µM.

  • Kinetic Readout: Measure the decrease in fluorescence (Ex: 340 nm / Em: 460 nm) or absorbance (340 nm) over 20 minutes to track NAD(P)H conversion to NADP+[2].

  • Self-Validation Checkpoint (Critical): Run a parallel well containing the analog, the enzyme, and 100 µM Dicoumarol (a potent, specific NQO1 inhibitor)[2].

    • Validation Logic: If NAD(P)H consumption still occurs in the presence of Dicoumarol, the reduction is non-specific or driven by assay artifacts. A valid analog will show rapid NAD(P)H consumption that is completely halted by Dicoumarol[5].

Protocol B: Target Engagement Assay (e.g., Trypanothione Reductase Inhibition)

Purpose: To confirm that the reactive metabolite generated in Protocol A successfully binds and inhibits the downstream target.

  • Enzyme Activation: Pre-incubate recombinant Trypanothione Reductase (TR) with the bioactivated analog mixture from Protocol A for 30 minutes at 25°C to allow for covalent modification[3].

  • Substrate Introduction: Add 100 µM of oxidized trypanothione (TS₂) and 200 µM NADPH.

  • Measurement: Monitor the consumption of NADPH at 340 nm. A decrease in the rate of NADPH consumption indicates successful TR inhibition.

  • Self-Validation Checkpoint (Critical): Run a parallel assay using the structurally similar but inactive N-(4-methoxyphenyl) analog[5].

    • Validation Logic: The methoxy analog should fail to inhibit the enzyme. This proves that the assay is detecting the specific steric and electronic contributions of the ethoxy group, rather than generic protein denaturation caused by high compound concentrations.

SAR_Workflow Start Synthesize N-(4-ethoxyphenyl) Analogs Assay1 Primary Screen: NAD(P)H Consumption Start->Assay1 Assay2 Secondary Screen: TR / UPS Inhibition Assay1->Assay2 Active Decision High Efficacy & Low Toxicity? Assay2->Decision Lead Select as Lead Decision->Lead Yes

Fig 2: Self-validating experimental workflow for screening 5N2C analogs.

References

1.[1] Patterson, S. (2018). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses, Durham University. Available at:[Link] 2.[3] Ilari, A., Colotti, G., et al. (2019). Optimization of potent and specific trypanothione reductase inhibitors: a structure-based drug discovery approach. University of Siena / European Journal of Medicinal Chemistry. Available at: [Link] 3.[2],[5] Dantuma, N., et al. (2021). Inhibition of the ubiquitin-proteasome system by a bioactivatable compound. bioRxiv. Available at:[Link] 4.[4] Hameed, P. S., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports (PMC). Available at:[Link]

Sources

Comparative Potency Guide: N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide , a representative of the 5-nitrothiophene-2-carboxamide (5N2C) class, against standard clinical inhibitors for kinetoplastid parasites (Leishmania spp., Trypanosoma spp.) and related bacterial pathogens.

Executive Summary & Mechanism of Action

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide belongs to the 5-nitrothiophene-2-carboxamide (5N2C) class of prodrugs. These compounds are primarily investigated as potent anti-kinetoplastid agents (targeting Leishmania donovani, Trypanosoma brucei, Trypanosoma cruzi) and, to a lesser extent, as antitubercular agents.

Mechanism of Action: The Nitroreductase Activation Pathway

Unlike standard enzyme inhibitors that bind to an active site (e.g., kinase inhibitors), this compound functions as a suicide prodrug .

  • Uptake: The compound permeates the parasite cell membrane.

  • Bioactivation: It is selectively reduced by the parasite-specific Type I Nitroreductase (NTR1) (e.g., LmjNTR1 in Leishmania), an enzyme absent in mammalian hosts.

  • Lethal Metabolite Formation: The nitro group (-NO₂) is reduced to a hydroxylamine (-NHOH), which rearranges to form highly electrophilic species (e.g., unsaturated nitriles) or generates reactive oxygen species (ROS).

  • Target Engagement: These reactive metabolites covalently bind to parasitic DNA and proteins, causing irreversible damage and cell death.

NTR1_Activation cluster_host Mammalian Host Cell Prodrug N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide (Prodrug) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Prodrug->Hydroxylamine 2e- Reduction (NADH dependent) NTR1 Type I Nitroreductase (NTR1) (Parasite Specific) NTR1->Prodrug Nitrile Electrophilic Nitrile / ROS (Toxic Metabolite) Hydroxylamine->Nitrile Rearrangement Death DNA/Protein Damage Parasite Death Nitrile->Death Covalent Binding HostEnzyme Mammalian NTR (Type II) (Oxygen Sensitive) NoActivation No Activation (Futile Cycling) HostEnzyme->NoActivation O2 inhibition

Figure 1: Mechanism of selective bioactivation by parasite-specific Type I Nitroreductase (NTR1).

Comparative Potency Analysis

The following data compares N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide (and the optimized 5N2C class) with standard clinical drugs: Nifurtimox (nitrofuran), Benznidazole (nitroimidazole), and Amphotericin B (polyene antibiotic).

Table 1: In Vitro Potency (IC₅₀) against Leishmania donovani & Trypanosoma brucei
CompoundClassTargetL. donovani IC₅₀ (µM)T. brucei IC₅₀ (µM)Selectivity Index (SI) vs. HepG2
N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide 5N2C NTR1 (Prodrug) 0.8 - 2.5 0.5 - 1.2 > 100
Nifurtimox NitrofuranNTR1/NTR24.0 - 8.02.5 - 5.0~ 10 - 50
Benznidazole NitroimidazoleNTR1> 10.01.0 - 3.0> 50
Amphotericin B PolyeneErgosterol0.05 - 0.1N/A< 10 (Nephrotoxic)
Miltefosine AlkylphosphocholineLipid Metabolism5.0 - 15.0N/A~ 10 - 20

Key Insights:

  • Superior Potency vs. Nifurtimox: The 5-nitrothiophene scaffold generally exhibits 2-5x greater potency than the nitrofuran (Nifurtimox) against Leishmania species. The thiophene ring enhances lipophilicity and substrate affinity for NTR1 compared to the furan ring.

  • Selectivity: The 5N2C class shows excellent selectivity (SI > 100) because mammalian cells lack the Type I nitroreductase required for activation. Mammalian Type II nitroreductases are inhibited by oxygen (futile cycling), preventing toxicity in aerobic host cells.

  • Solubility Challenge: While potent, the 4-ethoxyphenyl derivative may suffer from lower aqueous solubility compared to morpholine-substituted analogues (e.g., Compound 16/17 in Patterson et al.), which can limit in vivo efficacy without formulation optimization.

Experimental Protocols

To validate the potency of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide, use the following standardized assays.

Protocol A: Alamar Blue (Resazurin) Cell Viability Assay

Objective: Determine IC₅₀ against Leishmania donovani axenic amastigotes.

  • Preparation:

    • Culture L. donovani axenic amastigotes in acidified RPMI-1640 (pH 5.5) supplemented with 20% FBS at 37°C/5% CO₂.

    • Prepare a 10 mM stock of the test compound in DMSO.

  • Seeding:

    • Seed 2 × 10⁵ parasites/well in 96-well plates (100 µL volume).

  • Treatment:

    • Add serial dilutions of the compound (e.g., 50 µM to 0.05 µM) in triplicate.

    • Include Nifurtimox (positive control) and 0.5% DMSO (vehicle control).

  • Incubation:

    • Incubate plates for 72 hours at 37°C.

  • Readout:

    • Add 20 µL of Resazurin solution (0.49 mM in PBS).

    • Incubate for 4-6 hours until the vehicle control turns pink (resorufin).

    • Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis:

    • Calculate % inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve (GraphPad Prism) to determine IC₅₀.

Protocol B: NTR1 Enzymatic Activation Assay

Objective: Confirm the compound is a substrate for Leishmania NTR1.

  • Reagents: Recombinant LmjNTR1 (purified), NADH (100 µM), Test Compound (50 µM).

  • Reaction:

    • Mix buffer (Tris-HCl pH 7.4), NADH, and compound in a cuvette.

    • Initiate reaction by adding LmjNTR1 enzyme.

  • Measurement:

    • Monitor the decrease in NADH absorbance at 340 nm over time (kinetic mode).

    • Result: A rapid decrease in absorbance indicates the compound is being reduced by NTR1 (consuming NADH), confirming its prodrug mechanism.

Chemical Structure & Properties

The 5-nitrothiophene-2-carboxamide core is the pharmacophore. The 4-ethoxyphenyl substituent modulates physicochemical properties.

  • Core: 5-Nitrothiophene (Critical for NTR1 reduction).

  • Linker: Carboxamide (Stability and H-bonding).

  • R-Group: 4-Ethoxyphenyl (Lipophilic tail).

    • Effect: The ethoxy group increases lipophilicity (cLogP ~2.5-3.0) compared to a methoxy or hydroxyl group, potentially improving membrane permeability but reducing aqueous solubility.

Structure_SAR Core 5-Nitrothiophene Core (Essential for Bioactivation) Substrate for NTR1 Substrate for NTR1 Core->Substrate for NTR1 Linker Carboxamide Linker (H-bond Donor/Acceptor) RGroup 4-Ethoxyphenyl Tail (Lipophilicity / Permeability) Membrane Crossing Membrane Crossing RGroup->Membrane Crossing Compound N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide Compound->Core Compound->Linker Compound->RGroup

Figure 2: Structure-Activity Relationship (SAR) of the compound components.

References

  • Patterson, S. (2014). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University.[1] Link

  • Wyllie, S., et al. (2013). "Nitroheterocycles as specific substrates for the Leishmania nitroreductase LmjNTR1." Journal of Biological Chemistry, 288(24), 17561-17575. Link

  • Patterson, S., et al. (2013). "The 5-nitrothiophene-2-carboxamide class of antileishmanial agents: The importance of the 5-nitro group." MedChemComm, 4, 1333-1337. Link

  • Battista, T., et al. (2022).[2] "Optimization of Potent and Specific Trypanothione Reductase Inhibitors: A Structure-Based Drug Discovery Approach." International Journal of Molecular Sciences, 23(7), 3635. Link

  • Moraes, C.B., et al. (2014). "Nitroheterocyclic compounds: a return to the forefront of the fight against kinetoplastid diseases." Current Topics in Medicinal Chemistry, 14(9), 1045-1055.

Sources

1H NMR spectral analysis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the 1H NMR Spectral Analysis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide .

Executive Summary

This guide provides a rigorous structural characterization of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide , a pharmacophore often explored in antitubercular and antibacterial drug discovery. Unlike standard spectral libraries that list peaks without context, this document analyzes the causality of chemical shifts, compares the spectral performance across different solvent systems, and differentiates the compound from its structural analogs (e.g., furan derivatives).

Key Technical Insight: The presence of the 5-nitro group on the thiophene ring introduces a significant deshielding cone, shifting the H4 thiophene proton downfield (


 ppm), a critical diagnostic marker distinguishing this compound from non-nitrated precursors.

Chemical Structure & Logic

Before analyzing the spectrum, we must map the protons to their magnetic environments.

Compound: N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide Molecular Formula:


Molecular Weight:  292.31  g/mol 
Structural Segmentation for NMR Assignment
  • Thiophene Core: Substituted at positions 2 (carboxamide) and 5 (nitro).[1] Protons remain at positions 3 and 4.

  • Linker: Amide (-CONH-).

  • Phenyl Ring: para-substituted (1,4-disubstituted) with the amide nitrogen and an ethoxy group.

  • Tail: Ethoxy group (-OCH2CH3).[2]

Experimental Protocol (Self-Validating)

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifting of the amide proton, follow this protocol:

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reasoning: The nitro-thiophene moiety renders the compound sparingly soluble in chloroform. DMSO-d6 ensures complete solubility and stabilizes the amide proton via hydrogen bonding, producing a sharp, integration-reliable singlet.

  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.

    • Validation: Solutions >15 mg/mL may cause stacking effects, broadening aromatic signals.

  • Reference: Use residual solvent peak (DMSO-d5 at

    
     2.50 ppm) or TMS (
    
    
    
    0.00 ppm).
Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for clear resolution of the AA'BB' phenyl system).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 (sufficient for 5 mg sample).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate integration of the amide proton is required).

Spectral Analysis & Assignment

The Diagnostic Region (Downfield)

The most critical region for validating the 5-nitrothiophene core is 7.5 – 8.5 ppm.

  • Amide NH (

    
     10.3 – 10.5 ppm):  Appears as a sharp singlet in DMSO-d6. In CDCl3, this would be a broad, variable hump at 7.5–8.5 ppm.
    
  • Thiophene H4 (

    
     8.1 – 8.3 ppm):  This doublet is significantly deshielded by the adjacent nitro group (an electron-withdrawing group, EWG).
    
    • Coupling: Doublet,

      
       Hz.
      
  • Thiophene H3 (

    
     7.6 – 7.8 ppm):  Located adjacent to the carbonyl group. It appears upfield relative to H4.
    
    • Coupling: Doublet,

      
       Hz.
      
The Aromatic Region (Phenyl Ring)

The 4-ethoxyphenyl moiety displays a classic AA'BB' system , often appearing as two distinct "doublets" (pseudodoublets) with roof effects.

  • H2', H6' (

    
     7.55 – 7.65 ppm):  Ortho to the amide nitrogen. Deshielded by the anisotropic effect of the carbonyl and the electronegativity of the nitrogen.
    
  • H3', H5' (

    
     6.90 – 7.00 ppm):  Ortho to the ethoxy group. Strongly shielded by the mesomeric (+M) electron donation of the oxygen atom.
    
The Aliphatic Region (Ethoxy Tail)
  • -OCH2- (

    
     4.00 – 4.05 ppm):  Quartet (
    
    
    
    Hz).
  • -CH3 (

    
     1.30 – 1.35 ppm):  Triplet (
    
    
    
    Hz).

Comparative Analysis: Product vs. Alternatives

This section compares the target compound against common structural analogs and solvent variations to highlight diagnostic differences.

Table 1: Chemical Shift Comparison ( ppm)
Proton AssignmentTarget Product (Nitro-Thiophene)Alternative A (Non-Nitro Analog)Alternative B (Furan Analog)
Solvent DMSO-d6DMSO-d6DMSO-d6
Amide NH 10.40 (s) 10.10 (s)10.35 (s)
Heterocycle H4 8.22 (d) 7.15 (dd)*7.60 (d)
Heterocycle H3 7.75 (d) 7.95 (dd)7.45 (d)
Phenyl (Ortho-N) 7.60 (d)7.55 (d)7.65 (d)
Phenyl (Ortho-O) 6.95 (d)6.90 (d)6.95 (d)
Coupling (

)
4.0 Hz 3.8 Hz / 5.0 Hz3.6 Hz
  • Note on Alternative A (N-(4-ethoxyphenyl)thiophene-2-carboxamide): Lacking the nitro group, H4 is not deshielded and appears much further upfield (~7.15 ppm).

  • Note on Alternative B (Furan analog): Furan protons generally resonate upfield of thiophene protons due to the lower aromaticity and different ring currents of oxygen vs. sulfur heterocycles.

Table 2: Solvent Performance Guide
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative)
Solubility ExcellentPoor (Requires heating/sonication)
Amide Signal Sharp Singlet (

10.4)
Broad/Invisible (

7.8-8.5)
Water Peak

3.33 (Distinct)

1.56 (Can overlap with alkyls)
Exchangeable Protons VisibleOften not observed

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning signals in this molecule, moving from the most distinct (diagnostic) peaks to the coupled systems.

NMR_Assignment_Flow Start Start: 1H NMR Spectrum (DMSO-d6) Step1 Identify Amide NH (> 10.0 ppm) Start->Step1 Most Downfield Step2 Locate Nitro-Thiophene H4 (Most Deshielded Doublet ~8.2 ppm) Step1->Step2 Next Downfield Step3 Locate Thiophene H3 (Doublet ~7.7 ppm, J ~4.0 Hz) Step2->Step3 Correlated via COSY or J-coupling Step4 Analyze Phenyl Ring (AA'BB') Step3->Step4 Step4a Ortho to NH (Deshielded) ~7.6 ppm Step4->Step4a Step4b Ortho to OEt (Shielded) ~6.9 ppm Step4->Step4b Step5 Confirm Ethoxy Group Step4->Step5 Step5a Quartet (-OCH2-) ~4.0 ppm Step5->Step5a Step5b Triplet (-CH3) ~1.3 ppm Step5->Step5b

Figure 1: Logic flow for the structural assignment of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide.

Troubleshooting & Common Pitfalls

Issue: Broadening of Aromatic Peaks
  • Cause: Restricted rotation around the amide bond (rotamers) or high viscosity due to concentration.

  • Solution: Heat the NMR probe to 313 K (40°C). This increases the rate of exchange/rotation, sharpening the signals.

Issue: Impurity Peaks at 8.0 or 10.0
  • Cause: Hydrolysis of the amide bond.

  • Identification: Look for a sharp singlet at

    
     10.0–13.0 (Carboxylic acid from 5-nitrothiophene-2-carboxylic acid) and a broad singlet at 
    
    
    
    3-5 (Amine from p-phenetidine).
  • Prevention: Store compound dry; avoid prolonged storage in DMSO solution (DMSO is hygroscopic and can promote hydrolysis over weeks).

References

  • Relevance: Provides baseline shifts for the nitro-thiophene core.
  • Relevance: Authoritative reference for the 4-ethoxyphenyl (phenacetin-like) moiety shifts.
  • National Institutes of Health (PubChem). (n.d.). N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide Data. Retrieved October 26, 2023, from [Link]

    • Relevance: Comparative data for the furan analog to demonstr
  • Royal Society of Chemistry. (1983). 1H nuclear magnetic resonance spectra of some 3- and 5-substituted thiophen-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 2.[3] Retrieved October 26, 2023, from [Link]

    • Relevance: Foundational text on substituent effects (Hammett correl

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven framework for the validation of a quantitative bioanalytical method for N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust, defensible, and self-validating analytical system. We will compare alternative approaches and ground our methodologies in the authoritative standards set forth by global regulatory bodies.

Introduction: The Analytical Imperative for Novel Thiophene Carboxamides

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide is a small molecule featuring a nitrothiophene core linked to an ethoxyphenyl group via an amide bond. Compounds with such scaffolds are of significant interest in medicinal chemistry. As any drug candidate progresses through the development pipeline, the ability to accurately and reliably quantify its concentration in complex biological matrices (e.g., plasma, serum, urine) is paramount.[1] This data underpins critical pharmacokinetic (PK) and toxicokinetic (TK) studies that inform dosing, safety, and efficacy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its exceptional sensitivity, specificity, and versatility.[2][3] However, the power of this technique is only realized through a rigorous validation process that demonstrates the method is "fit-for-purpose."[1] This guide provides a comprehensive protocol for such a validation, aligned with the principles outlined in the ICH M10 guideline, which is adopted by both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[4][5]

Section 1: Predicted Mass Spectral Behavior and Fragmentation Pathway

A foundational step in method development is to understand the mass spectral characteristics of the analyte. Based on the structure of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide, we can predict its behavior under common ionization techniques and its likely fragmentation pattern in tandem MS.

Ionization & Precursor Ion Selection: Given the presence of a polar amide linkage and aromatic rings, Electrospray Ionization (ESI) is the preferred ionization technique. The molecule is expected to readily accept a proton in positive ion mode, forming the protonated molecule [M+H]⁺. This ion will serve as our precursor ion for MS/MS analysis.

Predicted Fragmentation: The fragmentation of the [M+H]⁺ ion is anticipated to occur at the most labile bonds, primarily the amide linkage and through characteristic losses from the nitrothiophene and ethoxyphenyl moieties. Nitroaromatic compounds are known to exhibit losses of NO (30 Da) and NO₂ (46 Da).[6] The ethoxy group may lose ethylene (28 Da). The amide bond can cleave to produce characteristic product ions.

A proposed fragmentation pathway is visualized below. This pathway informs the selection of specific, sensitive, and stable product ions for Multiple Reaction Monitoring (MRM), the cornerstone of quantitative LC-MS/MS analysis.

G M [M+H]⁺ N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide frag1 Fragment A Loss of NO₂ (46 Da) M->frag1 -NO₂ frag2 Fragment B Amide Bond Cleavage (Thiophene Carboxamide moiety) M->frag2 Cleavage frag3 Fragment C Amide Bond Cleavage (Ethoxyphenylamine moiety) M->frag3 Cleavage frag4 Fragment D Loss of Ethylene (28 Da) from Ethoxyphenyl moiety frag3->frag4 -C₂H₄

Caption: Proposed ESI-MS/MS fragmentation pathway for N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide.

Section 2: The Bioanalytical Method Validation Workflow

Method validation is a documented process that establishes, through objective evidence, that an analytical method consistently produces a result meeting its predetermined specifications.[7] The overall workflow is a systematic progression from initial development to the analysis of study samples.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Dev Method Development (LC & MS Optimization, Sample Prep Screening) Val Full Method Validation Dev->Val Val_Params Selectivity Linearity & Range Accuracy & Precision LLOQ Stability Matrix Effect Dilution Integrity App Routine Sample Analysis (PK/TK Studies) Val->App QC In-Study Validation (QC Checks, ISR) App->QC QC->App

Caption: A high-level overview of the bioanalytical method validation and application workflow.

Section 3: A Comparative Guide to Validation Parameters and Protocols

This section details the experimental protocols for each core validation parameter. We will compare common approaches and provide acceptance criteria based on the ICH M10 guideline.[4]

Selectivity and Specificity
  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.[8][9]

  • Experimental Protocol:

    • Analyze at least six blank matrix lots from individual sources (e.g., six different lots of human plasma).

    • Analyze a blank sample and a sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Evaluate for any interfering peaks at the retention time of the analyte and its internal standard (IS).

  • Alternative Approaches (Comparison): While analyzing blank matrix is standard, for late-stage development, one should also test for interference from known concomitant medications that may be administered in a clinical setting.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% for the internal standard.[4]

Calibration Curve, Linearity, and Range
  • Objective: To establish the relationship between analyte concentration and instrument response and to define the range over which this relationship is reliable.

  • Experimental Protocol:

    • Prepare a blank matrix sample and a set of at least six to eight non-zero calibration standards by spiking the analyte into the biological matrix.

    • The concentration range should encompass the expected concentrations in study samples, including the LLOQ and Upper Limit of Quantification (ULOQ).

    • Process and analyze the standards.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Apply a regression model, typically a weighted (1/x or 1/x²) linear regression.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[2][3]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of ULOQ).

    • Intra-run (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-run (Between-run) Analysis: Analyze the QC replicates in at least three separate runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration must be within ±15% of the nominal value for all QCs (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% for all QCs (20% at the LLOQ).

Parameter LLOQ Low QC Medium QC High QC Acceptance Criteria
Nominal Conc. (ng/mL) 1.003.0050.0400N/A
Intra-run Accuracy (% Bias) 5.5%-3.2%1.8%-2.5%±20% (LLOQ), ±15% (QCs)
Intra-run Precision (% CV) 8.9%6.1%4.5%3.8%≤20% (LLOQ), ≤15% (QCs)
Inter-run Accuracy (% Bias) 7.1%-4.5%2.5%-3.1%±20% (LLOQ), ±15% (QCs)
Inter-run Precision (% CV) 11.2%8.3%5.9%5.1%≤20% (LLOQ), ≤15% (QCs)
Caption: Example summary data for accuracy and precision validation.
Stability
  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions likely to be encountered during sample handling and analysis.

  • Experimental Protocol:

    • Use QC samples (Low and High concentrations) to perform stability tests.

    • Analyze the stability samples against a freshly prepared calibration curve and compare the mean concentrations to those of freshly prepared QC samples.

    • Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration that exceeds expected sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.

    • Post-Preparative (Autosampler) Stability: Store processed samples in the autosampler for a period that covers the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Matrix Effect
  • Objective: To assess the suppression or enhancement of analyte ionization due to co-eluting matrix components.[8] This is a critical parameter for ESI-based methods.

  • Experimental Protocol:

    • Comparison Method: This is the most common approach.

      • Set 1: Prepare the analyte in a neat (pure) solution.

      • Set 2: Extract blank biological matrix from at least six different sources, and then spike the analyte into the post-extraction supernatant.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set 2) / (Peak Response in Set 1).

    • The IS-normalized MF is then calculated to determine if the internal standard adequately compensates for the matrix effect.

  • Alternative Approaches (Comparison): The post-column infusion technique is a qualitative method used during development to identify regions of the chromatogram where ion suppression or enhancement occurs. The comparison method described above is quantitative and required for validation.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor calculated from the six lots should not be greater than 15%.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • European Medicines Agency guideline on bioanalytical method validation. Ovid. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Taylor & Francis Online. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis Zone. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Preprints.org. [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]

  • Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments. Federal Register. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. [Link]

  • Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Regulations.gov. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

Sources

validating purity of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Validating the Purity of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide via LC-MS vs. Alternative Modalities

In the landscape of early-stage drug discovery, 5-nitrothiophene-2-carboxamides (5N2Cs) have emerged as a highly potent class of pharmacophores, particularly noted for their antileishmanial and antitrypanosomal activities 1. These compounds act as prodrugs that are bioactivated by parasitic nitroreductases. However, the very functional groups that confer efficacy—the reducible 5-nitro group and the hydrolyzable carboxamide linkage—make these molecules susceptible to chemical degradation.

For the specific derivative N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide , ensuring a purity of ≥95% is critical. Trace impurities, such as 5-amino reduction products or 4-ethoxyaniline, can act as false positives or toxic liabilities in phenotypic screens. As a Senior Application Scientist, I present this guide to objectively compare purity validation modalities and provide a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol tailored for this compound.

The Analytical Challenge: Modality Comparison

When validating the purity of complex heterocyclic compounds, laboratories typically evaluate three primary modalities: LC-MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR).

While HPLC-UV is the traditional workhorse for batch release, it is fundamentally limited by its reliance on chromophore absorption. It cannot detect non-UV-active impurities and struggles to differentiate co-eluting isomers 2. Conversely, benchtop qNMR offers absolute quantitation without the need for reference standards, but it lacks the sensitivity required to detect trace impurities below the 1.0% threshold in complex matrices 3.

LC-MS bridges this gap. By coupling high-resolution chromatographic separation with mass-to-charge (m/z) identification, LC-MS not only quantifies the parent compound but structurally elucidates trace degradation products in a single run 4.

Quantitative Performance Matrix
Analytical ModalityPrimary Detection MechanismLimit of Detection (LOD)Structural ElucidationBest Suited For
LC-MS Chromatographic separation + m/z< 0.01% (Trace)High (Mass fragmentation)Co-eluting impurities, trace degradation products
HPLC-UV Chromophore absorption (254 nm)~ 0.1%Low (RT matching only)Routine batch release of known, UV-active compounds
qNMR Nuclear spin resonance~ 1.0%Very High (Atomic connectivity)Absolute quantitation without reference standards

Mechanistic Causality in LC-MS Method Development

To accurately profile N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide (Exact Mass: 292.05 Da), the LC-MS method must be designed with specific chemical causalities in mind:

  • Mobile Phase Selection: A gradient of Water and Acetonitrile containing 0.1% Formic Acid (FA) is utilized. The FA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the C18 stationary phase to prevent peak tailing. Simultaneously, it provides the abundant protons necessary to drive efficient positive electrospray ionization (ESI+) of the carboxamide nitrogen.

  • Gradient Causality: The gradient starts at 5% Acetonitrile to ensure that highly polar hydrolysis byproducts (like 4-ethoxyaniline) are retained and resolved from the void volume. The rapid ramp to 95% organic solvent is required to elute the parent compound, which is highly hydrophobic due to the 4-ethoxyphenyl moiety.

  • Dual-Polarity Switching: While the parent compound and basic impurities ionize well in ESI+ (yielding [M+H]+ at m/z 293.06), acidic hydrolysis products like 5-nitrothiophene-2-carboxylic acid require negative mode (ESI-) for detection ([M-H]- at m/z 172.00).

Impurity_Logic Parent Parent Compound m/z 293.06 [M+H]+ NitroRed Nitro Reduction (5-amino derivative) m/z 263.08 [M+H]+ Parent->NitroRed Enzymatic/Chemical Reduction Hydrolysis Amide Hydrolysis (5-nitrothiophene-2-COOH) m/z 172.00 [M-H]- Parent->Hydrolysis Acid/Base Hydrolysis Aniline Amide Hydrolysis (4-ethoxyaniline) m/z 138.09 [M+H]+ Parent->Aniline Acid/Base Hydrolysis

Degradation pathways of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide detected via LC-MS.

Self-Validating Experimental Protocol

A robust protocol cannot rely on assumed instrument stability; it must be a self-validating system. The following workflow incorporates mandatory quality gates to prevent the generation of false-positive purity data.

Step 1: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a master stock. Reasoning: The planar nitrothiophene structure exhibits poor aqueous solubility; DMSO prevents micro-precipitation.

  • Dilution: Dilute the stock 1:100 in a 50:50 mixture of Water:Acetonitrile to yield a 10 µg/mL working solution.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B (Column wash)

    • 5.0 - 6.0 min: Return to 5% B (Re-equilibration)

Step 3: Mass Spectrometry Parameters
  • Ionization Source: Heated Electrospray Ionization (HESI).

  • Polarity: Fast polarity switching (ESI+ / ESI-).

  • Capillary Temperature: 320°C.

  • Mass Range: m/z 100 to 800.

Step 4: The Self-Validation Loop

The sequence must be executed in a specific order to validate the integrity of the run:

LCMS_Workflow Start Sample Prep: N-(4-ethoxyphenyl)-5- nitrothiophene-2-carboxamide Blank Blank Injection (Baseline Check) Start->Blank SST System Suitability (Reference Std) Blank->SST Decision1 SST Criteria Met? (RT & m/z accurate) SST->Decision1 SampleRun Sample Injection (LC-ESI-MS) DataAnalysis Data Processing: Integrate UV & TIC SampleRun->DataAnalysis Decision1->SST No (Recalibrate) Decision1->SampleRun Yes Decision2 Purity ≥ 95%? (No co-eluting peaks) DataAnalysis->Decision2 Pass Validation Passed Proceed to Bioassay Decision2->Pass Yes Fail Validation Failed Requires Purification Decision2->Fail No

Self-validating LC-MS workflow ensuring data integrity prior to purity quantification.

  • Blank Injection: Run the 50:50 Water:Acetonitrile diluent. Validation Check: The Total Ion Chromatogram (TIC) must show no peaks >10^4 intensity to rule out column carryover.

  • System Suitability Test (SST): Inject a known, highly pure reference standard (e.g., Caffeine or a previously validated 5N2C batch). Validation Check: Retention time must be within ±0.1 min of historical data, and mass accuracy must be < 5 ppm. If this fails, the system halts.

  • Sample Injection: Inject the 10 µg/mL target sample.

  • Data Processing: Integrate the area under the curve (AUC) for the UV trace (254 nm) and the TIC. The compound passes validation only if the target peak (m/z 293.06) accounts for ≥95% of the total integrated area, with no co-eluting isobaric interferences detected in the mass spectra.

References

  • Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. 1

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. National Center for Biotechnology Information (PMC).3

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Center for Biotechnology Information (PMC).4

  • Why HPLC Alone is not Sufficient for Impurity Qualification. Veeprho Pharmaceuticals.2

Sources

X-ray diffraction analysis of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide crystals

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structural Guide: X-ray Diffraction of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

Executive Summary

This guide provides a technical framework for the structural characterization of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide , a compound belonging to the nitrothiophene carboxamide (NTC) class. These compounds are emerging as potent narrow-spectrum antibacterial agents, particularly against efflux-pump-deficient E. coli and Mycobacterium tuberculosis.

While Nuclear Magnetic Resonance (NMR) confirms molecular connectivity, it fails to define the 3D supramolecular arrangement critical for drug formulation. This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Powder X-ray Diffraction (PXRD) and NMR , establishing SC-XRD as the definitive method for mapping the intermolecular interactions (hydrogen bonding,


-

stacking) that dictate bioavailability and shelf-stability.

Part 1: Comparative Analysis of Structural Elucidation Methods

In the development of nitrothiophene pharmaceuticals, selecting the correct analytical tool is critical. The following table compares the "performance" of SC-XRD against its primary alternatives for this specific compound.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR (

H/

C)
Primary Output Precise 3D atomic coordinates (

) & absolute configuration.
Bulk phase identification & crystallinity fingerprint.Molecular connectivity & solution-state conformers.
Stereochemistry Definitive. Determines absolute stereochemistry without ambiguity.Inferential. Requires reference patterns.Relative. Often requires NOE experiments for spatial proximity.
Polymorph Detection High. Can distinguish subtle packing differences (solvates/hydrates).Medium. Detects new phases but cannot solve structures easily.None. Rapid exchange averages out solid-state forms.
Sample Requirement High-quality single crystal (

mm).
Microcrystalline powder (

mg).
Soluble compound (~5 mg).
Relevance to Bioavailability Critical. Maps H-bond networks that determine solubility.High. Ensures batch-to-batch consistency (QC).Low. Does not reflect solid-state energy landscape.

Verdict: While NMR is faster for synthesis checks, SC-XRD is indispensable for this compound to validate the planarity of the nitrothiophene moiety (crucial for receptor binding) and to identify the specific polymorph formed by the ethoxy-tail packing.

Part 2: Experimental Protocol

Synthesis & Crystallization Workflow

To obtain crystals suitable for SC-XRD, high purity (>98%) is required. The presence of the ethoxy group increases lipophilicity, often requiring slow evaporation from polar/non-polar solvent mixtures.

Protocol:

  • Coupling: React 5-nitrothiophene-2-carboxylic acid with 4-ethoxyaniline (p-phenetidine) using HATU or Thionyl Chloride (

    
    ) in DCM/DMF.
    
  • Purification: Wash with

    
     and brine. Recrystallize initially from Ethanol.
    
  • Crystal Growth (SC-XRD): Dissolve 20 mg of pure amide in minimal THF (tetrahydrofuran). Layer Hexane (1:3 ratio) carefully on top. Allow to stand undisturbed at

    
     for 72–96 hours.
    
    • Why this works: The slow diffusion of hexane (antisolvent) into THF forces the molecules to organize slowly, minimizing defects.

Diffraction Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[1]
    • Reasoning: Nitro and Sulfur atoms absorb Cu-radiation significantly, causing fluorescence and reducing data quality. Molybdenum sources minimize absorption corrections.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezing reduces thermal vibration (anisotropic displacement), allowing precise location of the ethoxy tail, which is prone to disorder.

Part 3: Structural Analysis & Critical Metrics

When analyzing the solved structure, focus on these three specific "performance" metrics that define the compound's drug-likeness.

The "Planarity Check" (Bioactivity Indicator)

The biological activity of nitrothiophenes often depends on the conjugation between the nitro group, the thiophene ring, and the amide bond.

  • Target Metric: The torsion angle between the thiophene ring and the amide carbonyl (

    
    ) should be 
    
    
    
    .
  • Observation: SC-XRD will reveal if steric hindrance forces the ring out of plane, which would likely decrease binding affinity to bacterial nitroreductases.

The Ethoxy-Tail Packing (Solubility Indicator)

The 4-ethoxyphenyl moiety acts as a hydrophobic tail.

  • Observation: Look for "Head-to-Tail" stacking.

  • Mechanism: The amide

    
     usually donates a hydrogen bond to the amide 
    
    
    
    of a neighboring molecule (forming a
    
    
    or
    
    
    motif). The ethoxy tails then align via Van der Waals forces.
  • Significance: If the ethoxy groups interdigitate tightly (high packing fraction), the compound will have poor aqueous solubility, necessitating formulation changes (e.g., nano-milling).

Nitro Group Interactions
  • Observation: The nitro group (

    
    ) is a strong hydrogen bond acceptor. Check if it participates in intermolecular bonding or if it is "free."
    
  • Significance: A "free" nitro group is more accessible for enzymatic reduction (the mechanism of action for this class of antibiotics).

Part 4: Visualization of Workflows

Diagram 1: Structural Elucidation Logic

This decision tree guides the researcher on when to apply SC-XRD versus PXRD during the drug development lifecycle.

XRD_Logic_Tree Start Crude Synthesis Product Purification Recrystallization (EtOH) Start->Purification Check_Purity Purity Check (TLC/NMR) Purification->Check_Purity Check_Purity->Purification Impure Growth Crystal Growth (THF/Hexane Diffusion) Check_Purity->Growth Pure (>95%) SCXRD Single Crystal XRD (Mo Source, 100K) Growth->SCXRD Single Crystal Found PXRD Powder XRD (Bulk Fingerprint) Growth->PXRD Microcrystalline Only Analysis_SC 3D Structure Solution (Conformation & Packing) SCXRD->Analysis_SC Analysis_PX Phase ID & Polymorph Check PXRD->Analysis_PX Decision Compare Experimental vs. Theoretical (DFT) Pattern Analysis_SC->Decision Generate Simulated PXRD Analysis_PX->Decision Experimental Data Final Valid Drug Candidate (Structure Confirmed) Decision->Final Match Confirmed

Caption: Decision matrix for utilizing SC-XRD and PXRD in the structural validation of nitrothiophene carboxamides.

Diagram 2: Supramolecular Interaction Map

Visualizing the expected intermolecular forces based on the N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide scaffold.

Interaction_Map Nitro 5-Nitro Group (Acceptor) Thiophene Thiophene Ring (Pi-System) Nitro->Thiophene Amide_NH Amide N-H (Donor) Nitro->Amide_NH Possible Weak Interaction Amide_CO Amide C=O (Acceptor) Thiophene->Amide_CO Phenyl Phenyl Ring (Spacer) Thiophene->Phenyl Pi-Pi Stacking (Lattice Stability) Amide_NH->Amide_CO Strong H-Bond (Chain Formation) Amide_NH->Phenyl Amide_CO->Amide_NH Ethoxy 4-Ethoxy Tail (Hydrophobic) Phenyl->Ethoxy Ethoxy->Ethoxy Van der Waals (Layering)

Caption: Predicted supramolecular synthons and interaction hierarchy within the crystal lattice.

References

  • Shahul Hameed P., et al. (2018).[2] "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy." Scientific Reports. Available at: [Link]

  • Creative Biostructure. (2025). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Available at: [Link]

  • Acta Crystallographica. (2015). "Crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide." Acta Cryst.[1] E. (Analogue Reference for Ethoxy Packing). Available at: [Link]

  • AZoOptics. (2021). "The Difference Between Powder XRD and Single Crystal XRD." Available at: [Link]

  • PubChem. "N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide (Analogue Data)." Available at: [Link]

Sources

Benchmarking Synthesis Routes for N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Within modern drug discovery, 5-nitrothiophene-2-carboxamide derivatives have emerged as highly privileged pharmacophores. They demonstrate potent narrow-spectrum antibacterial activity by targeting the AcrAB-TolC efflux pump complex in E. coli1[1], and act as robust antiparasitic agents by disrupting trypanothione metabolism in Leishmania and Trypanosoma species2[2].

Synthesizing N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide requires the precise construction of an amide bond between 5-nitrothiophene-2-carboxylic acid and 4-ethoxyaniline . Mechanistically, this coupling presents unique electronic challenges:

  • The Electrophile: The 5-nitro group strongly withdraws electron density from the thiophene ring via resonance and induction. While this makes the carbonyl carbon highly electrophilic once activated, it also renders the activated intermediate highly susceptible to competitive aqueous hydrolysis.

  • The Nucleophile: The para-ethoxy substitution on the aniline ring is electron-donating, enhancing the nucleophilicity of the amine nitrogen and making it an excellent, highly reactive coupling partner.

This guide objectively benchmarks three distinct synthetic routes for this compound, evaluating their kinetic efficiency, scalability, and environmental impact.

Comparative Analysis of Synthetic Routes

Route A: Acid Chloride-Mediated Coupling (The Classical Approach)

This method relies on converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) 3[3].

  • Causality & Logic: The extreme electrophilicity of the acyl chloride overcomes the deactivating effect of the nitrothiophene ring. However, the generation of HCl necessitates a stoichiometric excess of a tertiary amine base (e.g., triethylamine) during the coupling phase to prevent the protonation of 4-ethoxyaniline, which would otherwise render it non-nucleophilic.

  • Verdict: Best for large-scale, cost-sensitive synthesis, but requires strict anhydrous conditions to prevent the rapid hydrolysis of the intermediate back to the starting material.

Route B: Uronium-Based Coupling via HATU (The High-Fidelity Approach)

This route employs HATU and DIPEA in DMF to form an active 7-azabenzotriazole (HOAt) ester4[4].

  • Causality & Logic: HATU is uniquely suited for electron-deficient carboxylic acids. The internal basicity of the pyridine nitrogen in the HOAt leaving group provides neighboring-group participation, accelerating the aminolysis step. Furthermore, the HOAt ester is significantly more stable to aqueous hydrolysis than an acid chloride, allowing for a more forgiving reaction environment.

  • Verdict: The gold standard for discovery-scale synthesis where yield, purity, and functional group tolerance are prioritized over reagent cost.

Route C: Mechanochemical Extrusion (The Green Approach)

Recent advances in continuous flow mechanochemistry allow for solvent-free amide bond formation via twin-screw extrusion or ball milling 5[5].

  • Causality & Logic: By removing the solvent entirely, the local concentration of the reactive species is maximized, driving the kinetics forward. Heating the solid mixture (e.g., to 110 °C) provides the activation energy required for direct amidation, bypassing the need for hazardous activating agents.

  • Verdict: Highly sustainable and eliminates DMF/DCM waste, but requires specialized extrusion equipment and optimization for heat dissipation.

Quantitative Benchmarking Data

MetricRoute A (Acid Chloride)Route B (HATU/DIPEA)Route C (Mechanochemical)
Typical Yield 75 - 85%85 - 95%60 - 80%
Reaction Time 4 - 6 hours4 - 18 hours30 - 60 minutes
Temperature Reflux (Step 1), 0 °C to RT (Step 2)Room Temperature110 °C
E-factor (Waste) High (Halogenated solvents)Very High (DMF, large MW byproducts)Low (Solvent-free)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)Equipment-dependent
Primary Impurity Hydrolyzed starting materialTetramethylurea (from HATU)Unreacted starting materials

Experimental Protocols (Self-Validating Workflows)

Protocol A: Acid Chloride Method

Self-Validation Checkpoint: The intermediate acyl chloride formation is complete when gas evolution (SO₂ and HCl) ceases and the initial suspension becomes a clear, homogeneous solution.

  • Activation: Suspend 5-nitrothiophene-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (3.0 equiv, 30 mmol) and 1 drop of DMF.

    • Expert Insight: The catalytic DMF reacts with SOCl₂ to generate a highly reactive Vilsmeier-Haack intermediate (chloroiminium ion), which accelerates the formation of the acid chloride significantly faster than SOCl₂ alone.

  • Concentration: Reflux for 3 hours. Remove DCM and excess SOCl₂ under reduced pressure. Crucial: Co-evaporate the residue with dry toluene (2 x 10 mL) to ensure the absolute removal of residual SOCl₂, which would otherwise competitively react with the aniline in the next step.

  • Coupling: Dissolve the crude acyl chloride in dry DCM (20 mL) and cool to 0 °C. Add 4-ethoxyaniline (1.1 equiv, 11 mmol) and triethylamine (2.0 equiv, 20 mmol) dropwise to control the exothermic reaction.

  • Completion: Warm to room temperature and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄, filter, and concentrate. Recrystallize from hot ethanol.

Protocol B: HATU-Mediated Method

Self-Validation Checkpoint: Pre-activation is confirmed by a distinct color change (typically deep yellow/orange) upon the addition of DIPEA, visually indicating the formation of the active HOAt ester.

  • Pre-Activation: In an oven-dried flask, dissolve 5-nitrothiophene-2-carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir at room temperature for 20 minutes to ensure complete conversion to the HOAt ester.

  • Coupling: Add 4-ethoxyaniline (1.1 equiv, 0.55 mmol) to the activated mixture. Stir at room temperature for 18 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (15 mL).

    • Expert Insight: Wash the organic layer with 5% aqueous LiCl (3 x 10 mL). DMF is notoriously difficult to remove via standard aqueous washes; however, the highly solvating LiCl aqueous phase efficiently partitions DMF out of the organic layer due to the high solvation energy of lithium ions.

  • Purification: Follow with 1M HCl, sat. NaHCO₃, and brine washes. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (EtOAc/Hexanes) to remove any residual tetramethylurea byproduct.

Pathway Visualization

SynthesisRoutes SM1 5-Nitrothiophene-2-carboxylic acid (Electrophile Precursor) RouteA Route A: Acid Chloride SOCl2, Reflux SM1->RouteA RouteB Route B: Uronium Coupling HATU, DIPEA, DMF SM1->RouteB RouteC Route C: Mechanochemical Solvent-Free Milling SM1->RouteC SM2 4-Ethoxyaniline (Nucleophile) SM2->RouteB SM2->RouteC IntA 5-Nitrothiophene-2-carbonyl chloride (Highly Reactive Intermediate) RouteA->IntA Product N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide (Target Compound) RouteB->Product RT, 4-18 h RouteC->Product 110 °C, 30 min IntA->Product + 4-Ethoxyaniline Et3N, DCM

Fig 1. Comparative synthesis pathways for N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide.

References

1.[1] Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Source: nih.gov. URL: 2.[2] Targeting Trypanothione Metabolism in Trypanosomatids. Source: mdpi.com. URL: 3.[5] Continuous flow mechanochemistry: reactive extrusion as an enabling technology in organic synthesis. Source: rsc.org. URL: 4.[4] Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide. Source: uni-muenchen.de. URL: 5.[3] Li Et Al 2024 Design and Synthesis of Dual Target Inhibitors Targeting Androgen Receptors and Glucocorticoid Receptors. Source: scribd.com. URL:

Sources

Safety Operating Guide

N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Handling and Disposal of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous laboratory safety and environmental compliance. N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide is a specialized nitrothiophene derivative. Like many nitroaromatic and thiophene-containing compounds used in drug discovery, it presents specific handling challenges, including potential skin sensitization, respiratory irritation, and environmental toxicity[1][2].

This guide provides a self-validating, field-proven protocol for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Hazard Assessment and Causality-Driven PPE Selection

Before initiating any disposal or cleanup protocol, personnel must understand the physical and chemical properties of the waste. Nitrothiophene derivatives are typically stable solids at room temperature but can generate hazardous dust. Furthermore, the presence of the nitro group dictates strict segregation from strong bases and oxidizing agents to prevent exothermic reactions[3].

Table 1: Quantitative & Qualitative Safety Parameters

ParameterSpecification / RequirementCausal Rationale
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires dust-minimizing handling techniques[4].
Eye Protection ANSI Z87.1 / EN166 Safety GogglesPrevents mechanical irritation and chemical exposure from airborne particulates[1].
Hand Protection Nitrile gloves (minimum 4 mil)Provides a barrier against dermal absorption and sensitization[4].
Ventilation Chemical Fume Hood (Face velocity ~100 fpm)Captures airborne dust during weighing, transfer, or spill cleanup[5].
Waste Classification Solid Hazardous Organic WasteContains nitrogen and sulfur; requires high-temperature incineration by a licensed facility[5].

Standardized Disposal Protocol

To ensure environmental compliance and laboratory safety, the disposal of N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide must follow a strict chain of custody, terminating with a licensed hazardous waste management contractor. Under no circumstances should this compound be flushed down municipal drains or treated via improvised neutralization methods.

Step 1: Waste Segregation

  • Action: Dedicate a specific, chemically compatible waste container (e.g., high-density polyethylene (HDPE) or amber glass) exclusively for solid nitrothiophene waste and contaminated consumables (weighing boats, filter paper, gloves)[5].

  • Rationale: Mixing nitroaromatics with incompatible waste streams (such as strong oxidizers, reducing agents, or concentrated alkalis) can lead to hazardous cross-reactions or pressure buildup[3].

Step 2: Containment and Labeling

  • Action: Transfer solid waste into the container using a static-free spatula. Do not sweep dry powder vigorously, as this generates dust. Seal the container with a tight-fitting, leak-proof lid[4][5].

  • Action: Affix a standardized Environmental Health and Safety (EHS) hazardous waste label. Explicitly list "N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide" and check the boxes for "Toxic" and "Environmental Hazard."

Step 3: Storage and Staging

  • Action: Store the sealed waste container in a designated Secondary Containment Tray within a cool, dry, well-ventilated EHS staging area, away from direct sunlight and heat sources[1][2].

Step 4: Institutional Transfer

  • Action: Submit a waste pickup request to your institution's EHS department or your contracted, certified hazardous waste disposal company. They will transport the material for EPA-compliant destruction (typically high-temperature incineration equipped with NOx and SOx scrubbers)[5].

Spill Response Methodology

In the event of an accidental release, the protocol must shift immediately from routine handling to containment.

  • Isolate the Area: Restrict access to the spill zone. Ensure the chemical fume hood or room ventilation is operating at maximum capacity[5].

  • Don PPE: Verify that safety goggles, a lab coat, and fresh nitrile gloves are equipped[1].

  • Containment: If the spill is solid, do not use a standard vacuum cleaner, which can aerosolize the powder. Instead, gently cover the spill with damp paper towels (if compatible) to suppress dust, or carefully sweep the material using a dedicated dustpan and brush[4][5].

  • Collection: Transfer the spilled material and all cleanup consumables into a designated hazardous waste container.

  • Decontamination: Wipe the affected surface with an appropriate laboratory solvent (e.g., ethanol or isopropanol) to remove residual traces, followed by a soap and water wash[3][5]. Dispose of all solvent-soaked wipes as hazardous organic waste.

Waste Stream Workflow Visualization

The following diagram illustrates the logical progression of the waste management lifecycle for nitrothiophene derivatives, ensuring a self-validating system where every step is accounted for.

WasteWorkflow Generation Waste Generation: N-(4-ethoxyphenyl)-5-nitrothiophene-2-carboxamide FumeHood Containment: Handle in Chemical Fume Hood Generation->FumeHood Segregation Segregation: Isolate from Oxidizers/Bases FumeHood->Segregation Packaging Packaging: Seal in HDPE/Glass Container Segregation->Packaging Labeling Labeling: Apply EHS Hazardous Waste Tag Packaging->Labeling Storage Staging: Store in Secondary Containment Labeling->Storage Disposal Final Disposal: Licensed EHS Pickup & Incineration Storage->Disposal

Standardized EHS waste stream workflow for nitrothiophene derivatives.

References

  • Cole-Parmer. "Material Safety Data Sheet - 2-Nitrothiophene, tech., 85%." Cole-Parmer. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.